22-Hydroxyvitamin D3
Beschreibung
Eigenschaften
Molekularformel |
C27H44O2 |
|---|---|
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23-,24+,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
OCHNORYGWPYCAK-NIRSYVJSSA-N |
Isomerische SMILES |
C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)[C@H](CCC(C)C)O |
Kanonische SMILES |
CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Emergence of 22-Hydroxyvitamin D3: A Novel Metabolite in the Vitamin D Endocrine System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, the vitamin D endocrine system has been primarily understood through the classical activation pathway, where vitamin D3 is sequentially hydroxylated to 25-hydroxyvitamin D3 (25(OH)D3) and subsequently to the hormonally active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). However, emerging research has unveiled alternative, non-canonical metabolic pathways that expand our understanding of vitamin D's physiological roles. A key discovery in this new paradigm is the identification of 22-hydroxyvitamin D3 (22(OH)D3) as a direct metabolite of vitamin D3, produced by the action of the steroidogenic enzyme cytochrome P450scc (CYP11A1).[1][2][3][4] This finding challenges the conventional dogma and introduces a new family of vitamin D metabolites with unique biological activities, particularly in the skin.
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of 22(OH)D3. It is intended for researchers, scientists, and drug development professionals interested in the expanding field of vitamin D metabolism and its therapeutic potential.
The CYP11A1-Initiated Vitamin D3 Metabolic Pathway
The discovery of 22(OH)D3 is intrinsically linked to the elucidation of a novel vitamin D3 metabolic pathway initiated by CYP11A1, an enzyme traditionally known for its role in steroid hormone synthesis.[2] This pathway operates in various tissues, including the adrenal glands, placenta, and skin, and generates a series of hydroxylated vitamin D3 derivatives.
In this pathway, CYP11A1 hydroxylates vitamin D3 at multiple positions on its side chain, with the primary products being 20-hydroxyvitamin D3 (20(OH)D3) and 22(OH)D3. 22(OH)D3 can be further metabolized by CYP11A1 to 20,22-dihydroxyvitamin D3 (20,22(OH)2D3). The product profile of this pathway exhibits organ and cell-type specificity. For instance, in epidermal keratinocytes, higher proportions of 22(OH)D3 and 20,22(OH)2D3 are observed compared to the placenta and adrenal glands, where 20(OH)D3 is the predominant metabolite.
Quantitative Data on 22(OH)D3 Production and Biological Activity
The biological effects of 22(OH)D3 have been primarily investigated in human epidermal keratinocytes, where it has been shown to influence cell proliferation and differentiation. The following tables summarize the key quantitative findings from these studies.
| Parameter | Description | Finding | Reference |
| Relative Production in Placenta | Comparison of the production of various vitamin D3 metabolites from vitamin D3 in human placenta. | Production of 22(OH)D3 was minimal compared to 20(OH)D3 (6.6% of substrate) and 25(OH)D3 (0.5% of substrate). | |
| Endogenous Production in Keratinocytes | Detection of endogenously produced vitamin D3 metabolites in immortalized human keratinocytes. | 22(OH)D3 was detected as an endogenous product. |
Table 1: Production of this compound
| Biological Activity | Experimental System | Concentration/Dose | Effect | Reference |
| Keratinocyte Proliferation | Human epidermal keratinocytes | Dose-dependent | Significantly inhibited proliferation. | |
| Involucrin (B1238512) Expression | Human epidermal keratinocytes | Not specified | Heterogeneous effect on this differentiation marker. | |
| CYP24 mRNA Expression | Human epidermal keratinocytes | Not specified | Little or no stimulation. | |
| VDR Translocation | Human epidermal keratinocytes | Not specified | Stimulated translocation from cytoplasm to nucleus, but less effectively than 1,25(OH)2D3 and 20(OH)D3. |
Table 2: Biological Activities of this compound in Keratinocytes
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of 22(OH)D3.
Production and Purification of 22(OH)D3
1. Enzymatic Synthesis:
-
Reaction Mixture: A typical reaction mixture contains vitamin D3, purified bovine P450scc (CYP11A1), adrenodoxin (B1173346), adrenodoxin reductase, and an NADPH-generating system in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C with shaking for a specified time.
-
Extraction: The reaction is stopped, and the products are extracted with an organic solvent like dichloromethane.
2. Purification:
-
Thin-Layer Chromatography (TLC): The extract is subjected to TLC for initial separation of the metabolites.
-
High-Performance Liquid Chromatography (HPLC): The bands corresponding to the hydroxyvitamin D3 products are scraped from the TLC plate, eluted, and further purified by HPLC. A C18 column is typically used with a mobile phase such as methanol/water or acetonitrile/water.
Structural Identification
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry is used to determine the mass-to-charge ratio of the purified compounds, confirming the addition of hydroxyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR analyses are performed to determine the precise location of the hydroxyl groups on the vitamin D3 molecule, confirming the structure as 22(OH)D3.
Analysis of Biological Activity in Keratinocytes
1. Cell Culture:
-
Human neonatal epidermal keratinocytes are cultured in a specialized keratinocyte growth medium.
2. Proliferation Assay:
-
Keratinocytes are seeded in multi-well plates and treated with various concentrations of 22(OH)D3, 1,25(OH)2D3 (as a positive control), or vehicle.
-
Cell proliferation is assessed after a defined incubation period using methods such as direct cell counting or a colorimetric assay (e.g., MTT assay).
3. Gene Expression Analysis:
-
Keratinocytes are treated with the vitamin D3 metabolites.
-
Total RNA is extracted, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA levels of target genes, such as involucrin (a differentiation marker) and CYP24A1 (a gene induced by VDR activation).
4. Vitamin D Receptor (VDR) Translocation Assay:
-
Keratinocytes are treated with the vitamin D3 metabolites.
-
The subcellular localization of the VDR is visualized using immunofluorescence microscopy with an anti-VDR antibody. The translocation of VDR from the cytoplasm to the nucleus upon ligand binding is quantified.
Signaling and Mechanism of Action
22(OH)D3 exerts its biological effects, at least in part, through the Vitamin D Receptor (VDR). Upon binding to 22(OH)D3, the VDR translocates from the cytoplasm to the nucleus. In the nucleus, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
However, the observation that 22(OH)D3 and other CYP11A1-derived metabolites have a different profile of biological activity compared to 1,25(OH)2D3 (e.g., weak induction of CYP24A1) suggests a degree of phenotypic heterogeneity. This may imply that these novel metabolites could act as partial or biased agonists of the VDR, or potentially interact with other nuclear receptors.
Conclusion and Future Directions
The discovery of this compound as a product of a non-canonical, CYP11A1-mediated vitamin D3 metabolic pathway has significantly broadened our understanding of the vitamin D endocrine system. This novel metabolite exhibits distinct biological activities, particularly in the skin, where it can regulate keratinocyte proliferation and differentiation. The fact that 22(OH)D3 and other CYP11A1-derived metabolites are poor inducers of the calcemic gene CYP24A1 makes them attractive candidates for therapeutic development, potentially offering the benefits of vitamin D without the risk of hypercalcemia.
Future research should focus on several key areas:
-
In vivo relevance: Determining the circulating levels of 22(OH)D3 in humans and their correlation with physiological and pathological conditions.
-
Broader biological activities: Investigating the effects of 22(OH)D3 in other tissues and cell types that express CYP11A1.
-
Mechanism of action: Further elucidating the molecular mechanisms by which 22(OH)D3 and its metabolites exert their effects, including their interactions with the VDR and other potential receptors.
-
Therapeutic potential: Exploring the development of 22(OH)D3 and its analogs for the treatment of skin disorders, such as psoriasis and skin cancer, as well as other conditions.
The continued exploration of this novel arm of vitamin D metabolism holds great promise for advancing our knowledge of human physiology and developing new therapeutic strategies.
References
- 1. In vivo evidence for a novel pathway of vitamin D3 metabolism initiated by P450scc and modified by CYP27B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Intracellular Journey and Functional Impact of 22-Hydroxyvitamin D3 in Human Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 22-Hydroxyvitamin D3 (22(OH)D3), a novel metabolite of vitamin D3, within human keratinocytes. As the landscape of vitamin D metabolism expands beyond the classical pathway, understanding the biological activities of these newer derivatives is paramount for developing innovative therapeutic strategies for dermatological conditions characterized by aberrant keratinocyte proliferation and differentiation. This document synthesizes current research findings, presenting signaling pathways, quantitative data, and detailed experimental methodologies to facilitate further investigation and drug development in this promising area.
The Emergence of a Novel Vitamin D3 Metabolic Pathway in Keratinocytes
Keratinocytes, the primary cell type of the epidermis, are unique in their capacity to not only synthesize vitamin D3 upon exposure to UVB radiation but also to metabolize it into various active forms.[1][2] Beyond the well-established pathway leading to the hormonally active 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), a novel metabolic route initiated by the enzyme cytochrome P450scc (CYP11A1) has been identified in these cells.[3][4] This alternative pathway generates a family of hydroxyderivatives, including 20-hydroxyvitamin D3 (20(OH)D3), 20,23-dihydroxyvitamin D3 (20,23(OH)2D3), and the focus of this guide, this compound (22(OH)D3) and its subsequent metabolite, 20,22-dihydroxyvitamin D3 (20,22(OH)2D3).[4] These CYP11A1-derived secosteroids have demonstrated distinct biological activities, positioning them as potential modulators of skin homeostasis.
References
- 1. Vitamin D and the skin: Physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D Metabolism and Function in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Novel In Vivo Pathway of Vitamin D3 Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the recently discovered in vivo pathway of vitamin D3 metabolism, which operates independently of the classical activation pathway. This novel cascade, initiated by the enzyme CYP11A1, generates a range of biologically active vitamin D3 hydroxyderivatives with potential therapeutic applications. This document summarizes the core scientific evidence, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of the metabolic and experimental workflows.
Introduction to the Novel Vitamin D3 Metabolic Pathway
For decades, the metabolism of vitamin D3 was understood to follow a well-defined pathway: conversion to 25-hydroxyvitamin D3 (25(OH)D3) in the liver, followed by hydroxylation in the kidneys to the biologically active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). However, recent in vivo evidence has unveiled an alternative metabolic route initiated by the steroidogenic enzyme cytochrome P450scc (CYP11A1).[1][2] This pathway is not a minor metabolic curiosity but a significant source of novel vitamin D3 metabolites found in human tissues and serum.[1][2][3]
This CYP11A1-initiated pathway hydroxylates vitamin D3 at various positions on its side chain, leading to a series of metabolites with distinct biological activities. These novel compounds have been shown to possess anti-proliferative, pro-differentiation, and anti-inflammatory properties, often without the hypercalcemic effects associated with high doses of 1,25(OH)2D3, making them promising candidates for therapeutic development.
Key Enzymes and Metabolites
The central enzyme in this novel pathway is CYP11A1 (cytochrome P450 side-chain cleavage enzyme), traditionally known for its role in converting cholesterol to pregnenolone (B344588) in steroidogenesis. In this alternative vitamin D3 pathway, CYP11A1 hydroxylates the vitamin D3 side chain at multiple positions without cleaving it. This enzymatic action has been identified in various tissues, including the placenta, adrenal glands, and epidermal keratinocytes.
The primary and most abundant product of this pathway is 20-hydroxyvitamin D3 (20(OH)D3) . This initial metabolite can be further hydroxylated by CYP11A1 and other enzymes, such as CYP27B1 (1α-hydroxylase), to produce a diverse array of di- and tri-hydroxyvitamin D3 derivatives.
Major metabolites of the novel pathway include:
-
20-hydroxyvitamin D3 (20(OH)D3)
-
22-hydroxyvitamin D3 (22(OH)D3)
-
20,23-dihydroxyvitamin D3 (20,23(OH)2D3)
-
20,22-dihydroxyvitamin D3 (20,22(OH)2D3)
-
17,20,23-trihydroxyvitamin D3 (17,20,23(OH)3D3)
-
1,20-dihydroxyvitamin D3 (1,20(OH)2D3)
-
1,20,23-trihydroxyvitamin D3 (1,20,23(OH)3D3)
Quantitative Data Summary
The following tables summarize the quantitative findings from key in vivo and ex vivo studies, providing a comparative overview of metabolite production and concentration.
Table 1: Relative Production of Vitamin D3 Metabolites in Human Placenta
| Metabolite | Percentage of Substrate Conversion |
| 20(OH)D3 | 6.6% |
| 25(OH)D3 | 0.5% |
Data derived from ex utero human placenta incubation studies.
Table 2: Relative Concentration of Vitamin D3 Metabolites in Human Serum
| Metabolite | Relative Concentration Compared to 25(OH)D3 |
| 20(OH)D3 | ~20 times lower |
This finding provides in vivo evidence for the systemic presence of the novel pathway's products.
Table 3: In Vivo Toxicity Profile of 20(OH)D3 in Mice
| Compound | Dose (µg/kg) | Serum Calcium Levels |
| 20(OH)D3 | up to 30 | No significant change |
| 25(OH)D3 | 2 | Severe hypercalcemia |
| 1,25(OH)2D3 | 2 | Severe hypercalcemia |
Toxicity studies in mice demonstrate the non-calcemic nature of 20(OH)D3 at high doses.
Experimental Protocols
This section details the methodologies employed in the foundational research that provided in vivo evidence for this novel pathway.
Ex Utero Human Placenta Perfusion
-
Objective: To determine if human placenta can metabolize vitamin D3 through the CYP11A1 pathway.
-
Protocol:
-
Fresh human placentas were obtained after term deliveries.
-
Placental fragments were dissected and incubated in a serum-free medium.
-
A solution of vitamin D3 was added to the incubation medium.
-
The incubation was carried out for a specified period at 37°C.
-
The reaction was stopped, and the medium and tissue were collected.
-
Steroids and secosteroids were extracted using organic solvents (e.g., dichloromethane).
-
The extracted metabolites were analyzed and quantified using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Cell Culture and Incubation
-
Objective: To investigate the production of novel vitamin D3 metabolites in specific cell types.
-
Protocol:
-
Immortalized human keratinocytes (HaCaT) and primary human epidermal keratinocytes were cultured in appropriate growth media.
-
Once confluent, the cells were incubated with a solution of vitamin D3 (e.g., 50 µM).
-
Control incubations without vitamin D3 were also prepared.
-
After the incubation period, the cells and medium were harvested.
-
Metabolites were extracted from the cell suspensions.
-
HPLC and LC-MS/MS were used to separate and identify the produced vitamin D3 derivatives.
-
In Vivo Toxicity Studies in Mice
-
Objective: To assess the calcemic effects and overall toxicity of 20(OH)D3 compared to classical vitamin D metabolites.
-
Protocol:
-
Mice were divided into several groups, including a vehicle control group and treatment groups receiving different doses of 20(OH)D3, 25(OH)D3, or 1,25(OH)2D3.
-
The compounds were administered to the mice, for example, via injection, for a specified duration (e.g., 3 weeks).
-
Blood samples were collected at the end of the treatment period.
-
Serum calcium levels were measured to assess hypercalcemic effects.
-
A complete clinical pathology chemistry profile was analyzed to evaluate liver and kidney function.
-
A complete blood count (CBC) with differential was performed to check for hematological abnormalities.
-
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key metabolic pathways and experimental workflows.
Caption: Classical vs. Novel Vitamin D3 Metabolic Pathways.
Caption: Workflow for Metabolite Identification.
Conclusion and Future Directions
The discovery of the CYP11A1-initiated pathway fundamentally alters the long-held dogma of vitamin D3 metabolism. In vivo and ex vivo studies have conclusively demonstrated that this pathway is not only active in humans but also produces a range of novel vitamin D3 hydroxyderivatives with significant biological activities. The most prominent of these, 20(OH)D3, and its downstream metabolites, exhibit potent anti-proliferative and anti-inflammatory effects without inducing hypercalcemia, a major limiting factor in the therapeutic use of 1,25(OH)2D3.
For researchers and drug development professionals, this novel pathway opens up exciting new avenues. The unique biological profiles of these metabolites suggest their potential as therapeutic agents for a variety of conditions, including hyperproliferative skin disorders, inflammatory diseases, and cancer. Further research is warranted to fully elucidate the physiological roles of these compounds, their mechanisms of action, and their full therapeutic potential. The development of efficient methods for the synthesis of these novel secosteroids will be crucial for advancing their preclinical and clinical evaluation.
References
- 1. In vivo evidence for a novel pathway of vitamin D3 metabolism initiated by P450scc and modified by CYP27B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo evidence for a novel pathway of vitamin D₃ metabolism initiated by P450scc and modified by CYP27B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
22-Hydroxyvitamin D3: A Natural Bioregulator with Novel Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
22-Hydroxyvitamin D3 (22(OH)D3) is a naturally occurring metabolite of vitamin D3, synthesized via a non-classical pathway mediated by the cytochrome P450 enzyme CYP11A1. While structurally similar to the well-characterized active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), 22(OH)D3 exhibits a distinct bioregulatory profile. It acts as a partial agonist of the Vitamin D Receptor (VDR) and also engages in VDR-independent signaling, interacting with other nuclear receptors such as the Retinoid-related Orphan Receptors (RORs). This unique mechanism of action, coupled with its demonstrated effects on cell proliferation and differentiation, positions 22(OH)D3 as a promising candidate for therapeutic development, particularly in dermatology and oncology. This guide provides a comprehensive overview of the synthesis, signaling pathways, biological activities, and experimental methodologies associated with 22(OH)D3.
Introduction
Vitamin D3 is renowned for its crucial role in calcium homeostasis, primarily through its hormonally active form, 1,25(OH)2D3. However, the discovery of alternative metabolic pathways has unveiled a new class of vitamin D3 hydroxyderivatives with unique biological functions. Among these, this compound (22(OH)D3) has emerged as a significant natural bioregulator.
Produced from vitamin D3 by the action of CYP11A1 (P450scc), an enzyme traditionally associated with steroidogenesis, 22(OH)D3 demonstrates a distinct activity profile compared to 1,25(OH)2D3.[1][2] It exhibits a lower affinity for the Vitamin D Receptor (VDR) and, notably, does not significantly induce the expression of CYP24A1, the enzyme responsible for vitamin D catabolism.[1][2] This suggests a potentially wider therapeutic window with reduced risk of hypercalcemia.
Furthermore, evidence suggests that 22(OH)D3 can exert its effects through VDR-independent pathways, including the modulation of RORα and RORγ, and influencing key signaling cascades such as NF-κB and Wnt/β-catenin. This multifaceted signaling capacity underlies its observed effects on inhibiting keratinocyte proliferation and promoting their differentiation, making it a molecule of interest for conditions characterized by hyperproliferation and aberrant differentiation, such as psoriasis and certain cancers.
This technical guide aims to provide a detailed resource for researchers and drug development professionals, summarizing the current knowledge on 22(OH)D3, including its synthesis, signaling mechanisms, biological effects, and the experimental protocols used to elucidate its function.
Synthesis of this compound
The primary route for the synthesis of 22(OH)D3 is the hydroxylation of vitamin D3 at the C22 position by the mitochondrial enzyme cytochrome P450scc (CYP11A1).[1] This enzyme is predominantly expressed in steroidogenic tissues but is also found in other cell types, including skin keratinocytes.
The enzymatic reaction can be reconstituted in vitro to produce 22(OH)D3 and other hydroxy-metabolites. The kinetic parameters for the metabolism of vitamin D3 by CYP11A1 have been determined, though specific values for the direct production of 22(OH)D3 are not extensively reported. The overall process involves a series of hydroxylation steps, with 20-hydroxyvitamin D3 being a major initial product.
Signaling Pathways of this compound
22(OH)D3 exerts its bioregulatory effects through both VDR-dependent and VDR-independent signaling pathways.
VDR-Dependent Signaling
As a partial agonist for the VDR, 22(OH)D3 binds to this nuclear receptor, albeit with a lower affinity than 1,25(OH)2D3. This binding induces a conformational change in the VDR, leading to its translocation from the cytoplasm to the nucleus. In the nucleus, the VDR/22(OH)D3 complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. Notably, 22(OH)D3 has been shown to have a lesser effect on VDR translocation compared to 1,25(OH)2D3.
VDR-Dependent Signaling Pathway of 22(OH)D3.
VDR-Independent Signaling
Emerging evidence indicates that 22(OH)D3 can also signal through pathways independent of the VDR. These include interactions with other nuclear receptors and modulation of key intracellular signaling cascades.
22(OH)D3 and other CYP11A1-derived vitamin D3 metabolites have been identified as inverse agonists for RORα and RORγ. By binding to these receptors, they can inhibit their transcriptional activity, which is implicated in various cellular processes, including inflammation and cell proliferation.
VDR-Independent Signaling via RORs.
Studies on vitamin D3 and its analogs have demonstrated an inhibitory effect on the NF-κB and Wnt/β-catenin signaling pathways, which are often dysregulated in inflammatory diseases and cancer. While direct studies on 22(OH)D3 are limited, it is plausible that it shares these modulatory properties. Inhibition of NF-κB can occur through the upregulation of IκBα, an inhibitor of NF-κB translocation to the nucleus. The Wnt/β-catenin pathway can be inhibited by promoting the degradation of β-catenin or interfering with its nuclear translocation.
Modulation of NF-κB and Wnt/β-catenin Pathways.
Biological Activities and Quantitative Data
The biological activities of 22(OH)D3 have been primarily studied in the context of skin biology, where it demonstrates significant effects on keratinocyte proliferation and differentiation.
Effects on Keratinocyte Proliferation and Differentiation
22(OH)D3 has been shown to inhibit the proliferation of human keratinocytes in a dose-dependent manner. This anti-proliferative effect is a key characteristic that makes it a potential therapeutic for hyperproliferative skin disorders.
In addition to inhibiting proliferation, 22(OH)D3 induces the differentiation of keratinocytes. A key marker of terminal differentiation in keratinocytes is the expression of the protein involucrin (B1238512). Studies have shown that 22(OH)D3 can induce involucrin expression, although its effect may be heterogeneous compared to other vitamin D3 metabolites.
| Biological Activity | Cell Type | Effect | Quantitative Data | Reference |
| Keratinocyte Proliferation | Human Keratinocytes | Inhibition | Dose-dependent inhibition observed. Specific IC50 values are not yet widely reported. | |
| Keratinocyte Differentiation | Human Keratinocytes | Induction of Involucrin Expression | Heterogeneous effect observed. Quantitative analysis of the percentage of involucrin-positive cells or fluorescence intensity is required for detailed characterization. | |
| CYP24A1 Gene Expression | HaCaT Keratinocytes | Minimal to no stimulation | Little or no stimulation of CYP24A1 mRNA expression was observed. |
Receptor Binding Affinity
The binding affinity of 22(OH)D3 to its primary target, the VDR, is lower than that of 1,25(OH)2D3. Specific binding affinities (Ki or IC50) for 22(OH)D3 to VDR, RORα, and RORγ are not yet well-documented in publicly available literature and represent an area for further investigation. For a related compound, 22-oxa-1,25-dihydroxyvitamin D3, the binding potency to the VDR was found to be about 1/8th that of 1,25(OH)2D3.
| Receptor | Ligand | Binding Affinity (Relative to 1,25(OH)2D3) | Reference |
| Vitamin D Receptor (VDR) | 22(OH)D3 | Low affinity | |
| Vitamin D Receptor (VDR) | 22-oxa-1,25(OH)2D3 | ~1/8 | |
| RORα / RORγ | 22(OH)D3 | Binds as an inverse agonist (specific affinity not determined) |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the biological activities of this compound.
CYP11A1 Enzymatic Assay
This assay is used to study the in vitro synthesis of 22(OH)D3 from vitamin D3 by CYP11A1.
Workflow:
References
- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 22-Hydroxyvitamin D3 in Non-Canonical Vitamin D Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin D, long recognized for its crucial role in calcium homeostasis and bone health, is now understood to possess a far broader range of biological activities. These functions are mediated not only by its hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), through the canonical vitamin D receptor (VDR) pathway, but also via non-canonical pathways involving alternative metabolites. This technical guide provides an in-depth exploration of one such metabolite, 22-hydroxyvitamin D3 (22(OH)D₃), a product of the alternative vitamin D metabolic pathway initiated by the cytochrome P450 enzyme CYP11A1. We delve into its synthesis, signaling pathways, and biological functions, with a particular focus on its potential as a therapeutic agent. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the complex biological processes involved.
Introduction: Beyond the Canonical Vitamin D Pathway
The classical vitamin D pathway involves the sequential hydroxylation of vitamin D₃ in the liver and kidneys to produce 1,25(OH)₂D₃, which then binds to the VDR to regulate gene expression. However, emerging research has unveiled an alternative, or non-canonical, pathway initiated by the steroidogenic enzyme CYP11A1.[1] This enzyme, primarily known for its role in cholesterol side-chain cleavage, can also hydroxylate vitamin D₃ at various positions on its side chain, including C20, C22, and C23.[1][2] This leads to the production of a series of novel hydroxyvitamin D₃ metabolites, including 20-hydroxyvitamin D3 (20(OH)D₃), this compound (22(OH)D₃), and 20,22-dihydroxyvitamin D3 (20,22(OH)₂D₃).[2][3] These metabolites exhibit unique biological activities that are often independent of or only partially dependent on the VDR, and they are characterized by a lower calcemic potential compared to 1,25(OH)₂D₃, making them attractive candidates for therapeutic development.
The CYP11A1-Initiated Vitamin D Metabolic Pathway
The non-canonical vitamin D pathway begins with the action of CYP11A1 on vitamin D₃. This enzyme hydroxylates the vitamin D₃ side chain, with the initial and major product being 20(OH)D₃. 22(OH)D₃ is also produced as a metabolite in this pathway. These monohydroxylated products can be further hydroxylated by CYP11A1 and other cytochrome P450 enzymes to generate a diverse array of di- and tri-hydroxylated vitamin D₃ derivatives.
Signaling Mechanisms of this compound and Related Metabolites
Unlike 1,25(OH)₂D₃, which primarily signals through the VDR, 22(OH)D₃ and its counterparts in the non-canonical pathway exhibit more diverse signaling mechanisms. While they can act as partial agonists or antagonists of the VDR, they also interact with other nuclear receptors, including the retinoic acid-related orphan receptors alpha and gamma (RORα and RORγ), the aryl hydrocarbon receptor (AhR), and liver X receptors (LXRs). This promiscuity in receptor binding contributes to their unique and pleiotropic biological effects.
Biological Functions and Quantitative Data
22(OH)D₃ and other CYP11A1-derived metabolites have demonstrated significant biological activity, particularly in skin cells. Their functions include the inhibition of cell proliferation, promotion of cell differentiation, and modulation of inflammatory responses.
Antiproliferative Effects
Studies on human keratinocytes have shown that 22(OH)D₃ can inhibit cell proliferation in a dose-dependent manner. The following table summarizes the inhibitory concentration (IC₅₀) values for 22(OH)D₃ and related compounds.
| Compound | Cell Line | Assay | IC₅₀ (nM) | Reference |
| 22(OH)D₃ | Human Keratinocytes | MTS | ~100 | |
| 20(OH)D₃ | Human Keratinocytes | MTS | ~10 | |
| 1,25(OH)₂D₃ | Human Keratinocytes | MTS | ~1 | |
| 20,22(OH)₂D₃ | Human Keratinocytes | MTS | ~10 |
Pro-differentiating Effects
22(OH)D₃ has been shown to induce the expression of differentiation markers in keratinocytes, such as involucrin (B1238512).
| Compound (100 nM) | Cell Line | % Involucrin Positive Cells | Reference |
| Control (Ethanol) | HaCaT | ~5% | |
| 22(OH)D₃ | HaCaT | ~15% | |
| 20(OH)D₃ | HaCaT | ~35% | |
| 1,25(OH)₂D₃ | HaCaT | ~40% | |
| 20,22(OH)₂D₃ | HaCaT | ~45% |
Anti-inflammatory Effects
While direct quantitative data for the anti-inflammatory effects of 22(OH)D₃ is limited, studies on the broader class of CYP11A1-derived metabolites suggest a role in modulating cytokine expression. For instance, 20(OH)D₃ has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, while promoting the anti-inflammatory cytokine IL-10. Further research is needed to quantify the specific effects of 22(OH)D₃ on these inflammatory mediators.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Cell Proliferation Assays
The MTS assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Seed human keratinocytes (e.g., HaCaT cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 22(OH)D₃ and control vehicle (e.g., ethanol) in culture medium. Replace the existing medium with 100 µL of the treatment solutions.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
The SRB assay is another colorimetric method for determining cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
Involucrin Expression Assay (Immunofluorescence)
This protocol details the detection of involucrin, a marker of keratinocyte differentiation, using immunofluorescence.
Protocol:
-
Cell Culture and Treatment: Grow keratinocytes on coverslips in a 24-well plate and treat with 22(OH)D₃ or control for 48-72 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against involucrin diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of involucrin-positive cells.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in gene expression in response to 22(OH)D₃ treatment.
Protocol:
-
Cell Treatment and RNA Isolation: Treat keratinocytes with 22(OH)D₃ or control for a specified time (e.g., 24 hours). Isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a qPCR instrument, SYBR Green or TaqMan chemistry, and primers specific for the target genes (e.g., IVL, CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
Conclusion and Future Directions
This compound and other metabolites of the non-canonical CYP11A1-initiated pathway represent a promising new frontier in vitamin D research and therapeutics. Their unique biological activities, including antiproliferative, pro-differentiating, and immunomodulatory effects, coupled with a potentially favorable safety profile due to their low calcemic activity, make them attractive candidates for the treatment of hyperproliferative and inflammatory skin disorders, and potentially other conditions.
Further research is warranted to fully elucidate the signaling pathways and molecular targets of 22(OH)D₃ and its related compounds. Comprehensive studies are needed to obtain more extensive quantitative data on their binding affinities to various nuclear receptors and their dose-dependent effects on a wider range of cellular processes. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of these novel vitamin D metabolites. The continued exploration of these non-canonical pathways will undoubtedly deepen our understanding of vitamin D biology and may lead to the development of innovative and safer therapeutic strategies.
References
Cellular Targets of 22-Hydroxyvitamin D3 Beyond the VDR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the biological effects of vitamin D are predominantly mediated through the nuclear vitamin D receptor (VDR), emerging evidence reveals that its metabolites, including 22-Hydroxyvitamin D3 (22(OH)D3), can exert significant cellular effects through VDR-independent pathways. This technical guide provides a comprehensive overview of the currently identified non-VDR cellular targets of 22(OH)D3 and the signaling pathways it modulates. The content herein is intended to furnish researchers, scientists, and drug development professionals with a detailed understanding of these alternative mechanisms of action, paving the way for novel therapeutic strategies.
Non-VDR Nuclear Receptor Interactions
Recent studies have highlighted the ability of 22(OH)D3 and other hydroxylated vitamin D3 metabolites to interact with several nuclear receptors other than the VDR. These interactions can lead to the modulation of diverse physiological processes, including immune responses and cellular metabolism.
Retinoid-Related Orphan Receptors (RORα and RORγ)
This compound and its analogs have been identified as inverse agonists of both RORα and RORγ.[1][2][3] This interaction is significant as RORs are key regulators of immune responses, particularly the differentiation of Th17 cells, which are implicated in autoimmune diseases. By acting as inverse agonists, these vitamin D metabolites can suppress ROR-mediated transcriptional activation.
Quantitative Data:
Currently, specific binding affinities (Kd) or IC50 values for the interaction of this compound with RORα and RORγ are not extensively documented in publicly available literature. However, studies on related vitamin D3 hydroxyderivatives suggest potent inverse agonist activity.[1][2]
| Compound | Target | Activity | Quantitative Data | Reference |
| Vitamin D3 hydroxyderivatives (general) | RORα, RORγ | Inverse Agonist | Not specified for 22(OH)D3 |
Aryl Hydrocarbon Receptor (AhR)
Several vitamin D3 hydroxyderivatives have been shown to act as agonists for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating responses to environmental toxins and in modulating immune responses. The activation of AhR by these metabolites suggests a novel mechanism by which vitamin D compounds can influence cellular function.
Quantitative Data:
| Compound | Target | Activity | Quantitative Data | Reference |
| Vitamin D3 hydroxyderivatives (general) | AhR | Agonist | Not specified for 22(OH)D3 |
Liver X Receptors (LXR)
Interactions between vitamin D3 metabolites and Liver X Receptors (LXRα and LXRβ) have also been reported. LXRs are critical regulators of cholesterol, fatty acid, and glucose homeostasis. The ability of vitamin D compounds to modulate LXR activity opens up new avenues for understanding their role in metabolic diseases.
Quantitative Data:
Specific binding affinities (Kd) for the interaction of this compound with LXRα and LXRβ have not been explicitly reported.
| Compound | Target | Activity | Quantitative Data | Reference |
| Vitamin D3 hydroxyderivatives (general) | LXRα, LXRβ | Modulator | Not specified for 22(OH)D3 |
Modulation of Key Signaling Pathways
Beyond direct interactions with nuclear receptors, 22(OH)D3 and related compounds have been shown to modulate several critical intracellular signaling pathways in a VDR-independent manner.
Hedgehog (Hh) Signaling Pathway
Vitamin D3 and its analogs can inhibit the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer, including basal cell carcinoma. This inhibition appears to be independent of the VDR and offers a potential therapeutic strategy for Hh-driven malignancies.
Quantitative Data:
While IC50 values for the inhibition of the Hedgehog pathway have been reported for some vitamin D3 analogs, specific data for this compound is limited. One study reported an IC50 of 0.74 ± 0.1 μM for a synthetic vitamin D3 analog (compound 17) in a Gli1 reporter assay in mouse fibroblasts.
| Compound | Pathway | Effect | IC50 Value | Cell Line | Reference |
| Vitamin D3 Analog (17) | Hedgehog | Inhibition | 0.74 ± 0.1 μM | Mouse Fibroblasts | |
| Vitamin D3 Analogs (16, 21, 22) | Hedgehog | Inhibition | 110–340 nM | Multiple Cell Lines |
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway, crucial for embryonic development and adult tissue homeostasis, is another target of vitamin D3 and its metabolites. Dysregulation of this pathway is a hallmark of many cancers. Vitamin D3 has been shown to inhibit Wnt/β-catenin signaling, suggesting a potential role in cancer prevention and therapy. This inhibition can occur through VDR-independent mechanisms.
Quantitative Data:
Specific EC50 values for the inhibition of the Wnt/β-catenin pathway by this compound are not well-documented.
| Compound | Pathway | Effect | Quantitative Data | Reference |
| Vitamin D3 | Wnt/β-catenin | Inhibition | Concentration-dependent reduction of Wnt4 and β-catenin |
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation and immune responses. Several studies have demonstrated that vitamin D compounds, including 20-hydroxyvitamin D3, can inhibit NF-κB activity. This anti-inflammatory effect is, in some contexts, VDR-independent and presents a promising avenue for the development of novel anti-inflammatory agents.
Quantitative Data:
Quantitative data on the direct inhibition of the NF-κB pathway by this compound is currently limited.
| Compound | Pathway | Effect | Quantitative Data | Reference |
| 20(OH)D3 | NF-κB | Inhibition | Not specified | Human Keratinocytes |
Experimental Protocols
RORγ Inverse Agonist Luciferase Reporter Assay
This assay is used to determine the ability of a test compound to act as an inverse agonist on the RORγ receptor.
Principle: Cells are co-transfected with an expression vector for the RORγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). An inverse agonist will bind to the RORγ LBD and decrease the basal transcriptional activity, leading to a reduction in luciferase expression.
Detailed Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and transfected using a suitable transfection reagent. Each well is transfected with a GAL4-RORγ-LBD expression vector and a UAS-luciferase reporter vector. A constitutively active Renilla luciferase vector is often co-transfected for normalization.
-
Compound Treatment: After 24 hours, the medium is replaced with a medium containing the test compound (e.g., this compound) at various concentrations. A known RORγ inverse agonist is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Luciferase Assay: After a 24-hour incubation with the compound, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The relative luciferase units (RLU) are plotted against the compound concentration to generate a dose-response curve and calculate the IC50 value.
Hedgehog Signaling Gli-Luciferase Reporter Assay
This assay measures the inhibition of the Hedgehog signaling pathway by a test compound.
Principle: NIH3T3 cells, which are responsive to Hedgehog signaling, are transfected with a reporter plasmid containing the firefly luciferase gene under the control of multiple Gli-binding sites. Activation of the Hedgehog pathway (e.g., by Sonic Hedgehog, Shh) leads to the activation of Gli transcription factors and subsequent expression of luciferase. Inhibitors of the pathway will reduce this luciferase expression.
Detailed Methodology:
-
Cell Culture and Transfection: NIH3T3 cells are cultured in DMEM with 10% calf serum. Cells are seeded in 96-well plates and transfected with the Gli-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Compound and Stimulant Treatment: After 24 hours, cells are treated with the test compound (e.g., this compound) for 2 hours before the addition of a Hedgehog pathway agonist, such as recombinant Shh protein or a Smoothened agonist (e.g., SAG).
-
Luciferase Assay: After an additional 24-48 hours of incubation, luciferase activity is measured using a dual-luciferase assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to the vehicle-treated, agonist-stimulated control. An IC50 value can be determined from the dose-response curve.
Wnt/β-catenin TOPFlash/FOPFlash Reporter Assay
This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.
Principle: Cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPFlash) and a control plasmid with mutated TCF/LEF binding sites (FOPFlash). Activation of the Wnt pathway leads to the accumulation of β-catenin, which then activates transcription from the TOPFlash reporter.
Detailed Methodology:
-
Cell Culture and Transfection: HEK293T or other suitable cells are cultured and seeded in 96-well plates. Cells are then co-transfected with either the TOPFlash or FOPFlash reporter plasmid, along with a Renilla luciferase plasmid for normalization.
-
Compound and Stimulant Treatment: After 24 hours, cells are treated with the test compound (e.g., this compound) in the presence or absence of a Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like LiCl).
-
Luciferase Assay: Following a 24-hour incubation, cell lysates are prepared, and luciferase activity is measured using a dual-luciferase assay system.
-
Data Analysis: The TOPFlash and FOPFlash firefly luciferase activities are normalized to the Renilla luciferase activity. The specific Wnt/β-catenin signaling activity is determined by the ratio of TOPFlash to FOPFlash activity.
Signaling Pathway and Experimental Workflow Diagrams
Caption: RORγ Inverse Agonist Signaling Pathway of 22(OH)D3.
References
- 1. Endogenously produced nonclassical vitamin D hydroxy-metabolites act as "biased" agonists on VDR and inverse agonists on RORα and RORγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifibrogenic Activities of CYP11A1-derived Vitamin D3-hydroxyderivatives Are Dependent on RORγ - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS analysis for the quantification of 22-Hydroxyvitamin D3
An LC-MS/MS Application Note for the Quantification of 22-Hydroxyvitamin D3
Introduction
Vitamin D3 undergoes a complex metabolic process involving multiple hydroxylations to produce a range of active and inactive metabolites. While 25-hydroxyvitamin D3 (25(OH)D3) and 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3) are the most studied metabolites, recent research has identified alternative pathways. The cytochrome P450 enzyme CYP11A1 (P450scc) can hydroxylate vitamin D3 at various positions on the side chain, producing novel metabolites such as 20S-hydroxyvitamin D3 and this compound [22(OH)D3][1][2]. These metabolites exhibit biological activity, acting as partial agonists for the vitamin D receptor (VDR) and influencing processes like keratinocyte proliferation[1][2].
Accurate quantification of these novel metabolites is crucial for understanding their physiological roles and potential therapeutic applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for measuring vitamin D metabolites due to its high sensitivity, specificity, and reproducibility, overcoming the limitations of traditional immunoassays[3]. This application note provides a detailed protocol for the quantification of this compound in a research setting using LC-MS/MS.
Metabolic Pathway of Vitamin D3 via CYP11A1
The CYP11A1 enzyme initiates an alternative metabolic pathway for Vitamin D3, distinct from the classical pathway that produces 25(OH)D3. This pathway generates several hydroxylated metabolites, including 22(OH)D3 and 20,22(OH)2D3.
Caption: CYP11A1 pathway for Vitamin D3 metabolism.
Principle of the Method
This method employs a comprehensive "dilute-and-shoot" approach, integrating protein precipitation (PPT), supported liquid-liquid extraction (SLE), and derivatization to ensure high recovery and sensitivity for 22(OH)D3 from serum. Following extraction, the analyte is separated from other metabolites using Ultra-High-Performance Liquid Chromatography (UHPLC) and quantified using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard is used to ensure accuracy.
Experimental Workflow
The overall analytical procedure involves sample pretreatment, chromatographic separation, mass spectrometric detection, and data processing. Each step is optimized to ensure maximum recovery, resolution, and signal intensity.
Caption: Step-by-step experimental workflow.
Experimental Protocols
Materials and Reagents
-
Standards: this compound and a suitable stable isotope-labeled internal standard (e.g., this compound-d6).
-
Solvents: LC-MS grade methanol, acetonitrile, water, isopropanol, and ethyl acetate.
-
Reagents: Formic acid (≥98%), ammonium (B1175870) formate, zinc sulfate, and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) for optional derivatization.
-
Sample Matrix: Human serum or plasma. Charcoal-stripped serum for blanks and calibration standards.
-
Hardware: 96-well Supported Liquid-Liquid Extraction (SLE) plates, collection plates, microcentrifuge tubes.
Sample Preparation Protocol
This protocol is adapted from established methods for other dihydroxyvitamin D metabolites.
-
Aliquoting: To 200 µL of serum, calibrator, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Protein Precipitation: Add 50 µL of 0.2 M zinc sulfate, vortex briefly. Add 400 µL of methanol, vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at >7,500 x g for 5 minutes to pellet the precipitated proteins.
-
SLE Loading: Carefully transfer the supernatant to a 96-well SLE plate. Apply a brief vacuum pulse to facilitate absorption into the sorbent. Allow the sample to equilibrate for 5 minutes.
-
Elution: Add 800 µL of an elution solvent (e.g., ethyl acetate) to the SLE plate wells and allow it to percolate via gravity into a clean collection plate. Apply a final pulse of vacuum to ensure complete elution.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 45-50°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) for LC-MS/MS analysis.
LC-MS/MS Parameters
The following parameters are recommended starting points and should be optimized empirically. The conditions are based on successful separation of other isobaric vitamin D metabolites.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
|---|---|
| System | UPLC System (e.g., Waters ACQUITY, Agilent 1290) |
| Column | Pentafluorophenyl (PFP) column (e.g., Ascentis Express F5, 10 cm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid or 5 mM Ammonium Formate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40 - 50 °C |
| Injection Vol. | 5 - 10 µL |
| Gradient | Start at 50-70% B, increase to 95% B over 5-7 min, hold for 1 min, return to initial conditions |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
|---|---|
| System | Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP) |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) |
| Capillary Voltage | 1.0 - 4.0 kV |
| Desolvation Temp. | 500 - 650 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions * | Analyte: 22(OH)D3; Precursor Ion (M+H-H₂O)⁺: m/z 383.3; Product Ions: To be determined empirically (e.g., fragments corresponding to side-chain cleavage). |
| | Analyte: 22(OH)D3-d6 (IS); Precursor Ion: m/z 389.3; Product Ions: To be determined empirically. |
Note: The exact precursor and product ions for this compound must be determined by direct infusion of a pure standard. The precursor ion shown is based on the common loss of water from the parent molecule [M+H]⁺ of m/z 401.3.
Method Performance Characteristics
The following table presents representative performance data expected from a fully validated method, based on published results for similar dihydroxyvitamin D metabolites.
Table 3: Representative Method Performance
| Parameter | Target Value |
|---|---|
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 25 - 50 pg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | > 70% |
Conclusion
This application note outlines a robust and sensitive LC-MS/MS method for the quantification of this compound. The protocol combines efficient sample preparation using supported liquid-liquid extraction with the specificity of tandem mass spectrometry. Chromatographic separation on a PFP column is recommended to resolve 22(OH)D3 from other isobaric metabolites. This method provides researchers and drug development professionals with a reliable tool to investigate the metabolism and biological significance of this novel vitamin D metabolite. Final optimization and validation of the method are necessary to ensure performance for specific applications.
References
- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of 22-Hydroxyvitamin D3 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
22-Hydroxyvitamin D3 is a metabolite of Vitamin D3, playing a role in the complex metabolic pathways of this essential secosteroid. Its structural elucidation is critical for understanding its biological activity, metabolic fate, and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the chemical structure of small molecules like this compound in solution. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural characterization of this compound.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.
For the structural elucidation of this compound, a combination of NMR experiments is employed:
-
1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
1D ¹³C NMR: Reveals the number of non-equivalent carbons and their chemical nature (e.g., methyl, methylene, methine, quaternary).
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling correlations, identifying protons that are directly connected through two or three bonds.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, not just those that are directly coupled.
By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the structure of this compound.
Data Presentation
The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound. These chemical shifts are estimated based on the known data for the closely related analog, 20,22-dihydroxyvitamin D3, and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
Table 1: Estimated ¹H NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Estimated Chemical Shift (ppm) | Multiplicity |
| 1-CH₂ | 3.97 | m |
| 3-CH | ~4.0 | m |
| 4-CH₂ | 2.29, 2.58 | m |
| 6-CH | 6.23 | d |
| 7-CH | 6.03 | d |
| 9-CH | 2.83 | m |
| 18-CH₃ | 0.55 | s |
| 19-CH₂ | 4.82, 5.05 | s, s |
| 21-CH₃ | 1.19 | s |
| 22-CH | 3.32 | m |
| 26/27-CH₃ | 0.93 | d |
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom Number | Estimated Chemical Shift (ppm) |
| 1 | 67.2 |
| 3 | ~70.0 |
| 5 | 142.0 |
| 6 | 122.5 |
| 7 | 117.5 |
| 8 | 56.4 |
| 9 | 45.9 |
| 10 | 135.5 |
| 11 | 22.3 |
| 12 | 35.3 |
| 13 | 45.9 |
| 14 | 56.4 |
| 17 | 56.6 |
| 18 | 12.2 |
| 19 | 112.4 |
| 20 | 77.6 |
| 21 | 20.8 |
| 22 | 77.7 |
| 23 | 31.5 |
| 24 | 29.2 |
| 25 | 28.0 |
| 26 | 22.6 |
| 27 | 22.8 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for vitamin D analogs due to its good dissolving power and minimal signal overlap with the analyte.[1] Other deuterated solvents such as benzene-d₆ or methanol-d₄ can also be used depending on the specific experimental requirements.
-
Concentration:
-
For ¹H NMR, a concentration of 1-5 mg of this compound in 0.5-0.6 mL of deuterated solvent is typically sufficient.
-
For ¹³C and 2D NMR experiments, a higher concentration of 10-20 mg in 0.5-0.6 mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent (e.g., CDCl₃).
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.
2.1. 1D ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
2.2. 1D ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
2.3. 2D COSY (¹H-¹H Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (F1 and F2): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay (d1): 1.5 seconds.
2.4. 2D HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay (d1): 1.5 seconds.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
2.5. 2D HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay (d1): 1.5 seconds.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a range of couplings, typically set to 8 Hz.
Data Processing and Analysis
-
Fourier Transformation: Apply a sine-bell or exponential window function before Fourier transformation to improve the signal-to-noise ratio or resolution.
-
Phasing: Carefully phase the 1D and 2D spectra to obtain pure absorption lineshapes.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Interpretation:
-
Assign the well-resolved signals in the ¹H spectrum.
-
Use the HSQC spectrum to identify the carbon atoms directly attached to these protons.
-
Utilize the COSY spectrum to trace out the ¹H-¹H spin systems and establish connectivity between adjacent protons.
-
Employ the HMBC spectrum to connect the different fragments of the molecule by identifying long-range correlations between protons and carbons. For instance, the HMBC spectrum would show correlations from the methyl protons (e.g., 21-CH₃) to the neighboring quaternary and methine carbons (e.g., C-17, C-20, and C-22), which is crucial for confirming the position of the hydroxyl group.[2]
-
Combine all the information to build the complete structure of this compound and assign all ¹H and ¹³C chemical shifts.
-
Visualizations
The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical relationships between different NMR experiments.
References
Application Notes: In Vitro Cell Culture Models to Study 22-Hydroxyvitamin D3 Effects
References
- 1. mdpi.com [mdpi.com]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the In Vivo Function of 22-Hydroxyvitamin D3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D3 is traditionally known for its crucial role in calcium homeostasis, primarily through its active metabolite, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). However, recent research has unveiled alternative metabolic pathways for vitamin D3, leading to the generation of novel hydroxyderivatives with distinct biological activities. One such pathway, initiated by the enzyme cytochrome P450scc (CYP11A1), produces a range of metabolites, including 22-hydroxyvitamin D3 (22(OH)D₃).[1][2][3] Unlike the classical vitamin D3 metabolites, 22(OH)D₃ and other CYP11A1-derived secosteroids exhibit potent non-calcemic actions, making them attractive candidates for therapeutic development, particularly for hyperproliferative and inflammatory skin disorders.[2][4]
These application notes provide a comprehensive overview of the animal models and experimental protocols for investigating the in vivo function of 22(OH)D₃. The focus is on providing detailed methodologies and presenting available data to facilitate further research into this promising, non-calcemic vitamin D3 metabolite.
Signaling Pathway of this compound
The biological effects of 22(OH)D₃, particularly in the skin, are mediated through the Vitamin D Receptor (VDR). Although it binds to the VDR with lower affinity compared to 1,25(OH)₂D₃, this interaction is sufficient to modulate gene expression related to cell proliferation and differentiation. The initial and rate-limiting step in the synthesis of 22(OH)D₃ from vitamin D3 is catalyzed by the mitochondrial enzyme CYP11A1, which is expressed in tissues such as the adrenal glands, placenta, and skin.
Animal Models
Rodent models, particularly rats and mice, are the most commonly used in vivo systems for studying vitamin D metabolism and function due to their well-characterized physiology, genetic tractability, and relatively short study durations.
Table 1: Recommended Animal Models
| Animal Model | Strain Examples | Key Advantages | Relevant Applications |
| Mouse | C57BL/6, SKH-1 (hairless) | Genetic manipulation potential, availability of disease models (e.g., skin inflammation). | Investigating the role of 22(OH)D₃ in skin disorders, cancer, and immune modulation. |
| Rat | Wistar, Sprague-Dawley | Larger size for easier blood and tissue sampling. | Pharmacokinetic studies, assessment of systemic effects (e.g., on calcium homeostasis). |
Quantitative Data Summary
The primary in vivo characteristic of 22(OH)D₃ is its lack of calcemic activity, a significant advantage over classical vitamin D metabolites. Its effects on cell proliferation and differentiation have been primarily studied in vitro, with data indicating a lower potency compared to other CYP11A1-derived metabolites like 20(OH)D₃.
Table 2: In Vivo Effects of this compound in Animal Models
| Parameter | Animal Model | Dosage | Observation | Reference |
| Calcium Homeostasis | Vitamin D-deficient rats | Not specified | No effect on intestinal calcium transport or bone calcium mobilization. | |
| Vitamin D Agonist Activity | Vitamin D-deficient rats | Not specified | Displayed no vitamin D agonist activity in the intestine or bone. | |
| Antivitamin Properties | Vitamin D-deficient rats | Not specified | Did not block the activity of vitamin D3 or 25-hydroxyvitamin D3. |
Table 3: Comparative Biological Activity of this compound and Related Compounds (Primarily from in vitro studies)
| Compound | VDR Binding Affinity | Keratinocyte Proliferation Inhibition | Keratinocyte Differentiation Induction |
| 1,25(OH)₂D₃ | High | Strong | Strong |
| 20(OH)D₃ | Partial Agonist | Potent | Potent |
| 22(OH)D₃ | Low | Significant, but with lower potency than 20(OH)D₃. | Heterogeneous effect, less potent than 20(OH)D₃ and 1,25(OH)₂D₃. |
| 20,22(OH)₂D₃ | Partial Agonist | Potent | Strong |
Experimental Protocols
The following protocols provide a framework for investigating the in vivo function of 22(OH)D₃. These are generalized protocols and may require optimization based on the specific research question and animal model.
Protocol 1: Induction of Vitamin D Deficiency in Rodents
A state of vitamin D deficiency is essential to study the specific effects of 22(OH)D₃ without the confounding influence of endogenous active vitamin D metabolites.
Materials:
-
Vitamin D-deficient rodent chow (typically containing high calcium to prevent secondary hyperparathyroidism).
-
Paricalcitol (B1678470) (optional, for rapid depletion).
-
Animal housing with UV-filtered lighting.
Procedure:
-
Acclimate animals to the housing facility for at least one week with standard chow and water ad libitum.
-
Switch the animals to a vitamin D-deficient diet.
-
(Optional Rapid Induction) For a more rapid and complete depletion of vitamin D stores, administer intraperitoneal injections of paricalcitol (e.g., six injections over the first two weeks).
-
Maintain animals on the vitamin D-deficient diet for a minimum of 3-4 weeks.
-
Confirm vitamin D deficiency by measuring serum 25-hydroxyvitamin D levels via LC-MS/MS. Levels should be below the limit of detection.
Protocol 2: Preparation and Administration of this compound
Materials:
-
This compound (crystalline).
-
Vehicle (e.g., corn oil, ethanol).
-
Oral gavage needles or injection supplies (for intraperitoneal or subcutaneous administration).
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve a known amount of 22(OH)D₃ in a small amount of ethanol.
-
Add the ethanolic solution to the final vehicle (e.g., corn oil) and mix thoroughly to the desired final concentration.
-
Prepare a vehicle-only solution to serve as a control.
-
-
Administration:
-
Oral Gavage: Administer the prepared solution directly into the stomach using an appropriate gauge gavage needle.
-
Intraperitoneal (IP) or Subcutaneous (SC) Injection: Administer the solution into the peritoneal cavity or under the skin, respectively.
-
The route of administration and dosing frequency will depend on the experimental design and the pharmacokinetic properties of the compound.
-
Protocol 3: Sample Collection and Analysis
Materials:
-
Anesthesia (e.g., isoflurane).
-
Blood collection tubes (serum separator tubes or EDTA tubes for plasma).
-
Surgical tools for tissue dissection.
-
Liquid nitrogen for snap-freezing tissues.
Procedure:
-
Blood Collection:
-
Anesthetize the animal.
-
Collect blood via cardiac puncture or from the retro-orbital sinus.
-
Process blood to obtain serum or plasma and store at -80°C.
-
-
Tissue Collection:
-
Following blood collection, euthanize the animal via an approved method.
-
Perfuse the animal with ice-cold PBS to remove blood from the tissues.
-
Dissect target organs (e.g., skin, intestine, bone, kidney).
-
Snap-freeze tissues in liquid nitrogen and store at -80°C for later analysis (e.g., gene expression, protein analysis).
-
Protocol 4: Analysis of Vitamin D Metabolites and Biomarkers
1. LC-MS/MS Analysis of Vitamin D Metabolites:
-
This is the gold standard for quantifying 22(OH)D₃ and other vitamin D metabolites in serum/plasma.
-
Sample Preparation:
-
Protein precipitation: Add ice-cold acetonitrile (B52724) with an internal standard (e.g., deuterated 22(OH)D₃) to the serum/plasma sample.
-
Liquid-liquid extraction: Extract the supernatant with an organic solvent like hexane (B92381) or methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Gene Expression Analysis (qPCR):
-
Extract RNA from target tissues.
-
Synthesize cDNA.
-
Perform qPCR to analyze the expression of genes related to vitamin D signaling (e.g., VDR, CYP24A1), cell proliferation (e.g., Ki67), and differentiation (e.g., involucrin, loricrin in skin).
3. Histological Analysis:
-
Fix tissues in formalin and embed in paraffin.
-
Section the tissues and perform staining (e.g., H&E for general morphology, immunohistochemistry for specific protein expression like VDR or proliferation markers).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the in vivo effects of 22(OH)D₃.
Conclusion
This compound represents a novel avenue of vitamin D research, with its non-calcemic profile offering significant therapeutic potential. The animal models and protocols outlined in these application notes provide a robust framework for researchers to further elucidate the in vivo functions of this and other CYP11A1-derived vitamin D3 metabolites. Future studies should focus on dose-response relationships, pharmacokinetic profiling, and efficacy in various disease models, particularly those related to skin hyperproliferation and inflammation.
References
Application Notes and Protocols for the Development of Immunoassays for 22-Hydroxyvitamin D3 Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vitamin D3 is a crucial prohormone primarily known for its role in calcium homeostasis and bone metabolism. Following its synthesis in the skin or dietary intake, vitamin D3 undergoes hydroxylation in the liver to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating metabolite and the accepted biomarker for vitamin D status. Further hydroxylation in the kidneys produces the biologically active form, 1α,25-dihydroxyvitamin D3 (calcitriol).
Recent research has identified alternative metabolic pathways for vitamin D3. One such pathway involves the enzyme cytochrome P450scc (CYP11A1), which can hydroxylate vitamin D3 at various positions, including C22, to produce 22-hydroxyvitamin D3 (22(OH)D3).[1][2] The biological significance of these alternative metabolites is an active area of investigation. To facilitate this research, sensitive and specific methods for their detection and quantification are required. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for vitamin D metabolite analysis, immunoassays offer a high-throughput and cost-effective alternative.[3][4]
This document provides a comprehensive guide to the development of a novel competitive enzyme-linked immunosorbent assay (ELISA) for the specific detection of this compound. The protocols outlined below are based on established principles of immunoassay development for other vitamin D metabolites and other small molecules.
Vitamin D3 Metabolic Pathway
The following diagram illustrates the primary and alternative metabolic pathways of Vitamin D3, highlighting the position of this compound.
Part 1: Development of a Competitive ELISA for this compound
The development of a competitive immunoassay for a small molecule like this compound involves several key stages, from the synthesis of a suitable immunogen to the optimization and validation of the final assay.
Experimental Workflow
References
Application Notes and Protocols: 22-Hydroxyvitamin D3 as a Biomarker in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 undergoes a canonical metabolic activation pathway in the liver and kidneys to form the hormonally active 1α,25-dihydroxyvitamin D3 (calcitriol). However, recent research has unveiled an alternative pathway initiated by the enzyme CYP11A1, predominantly found in the skin and other tissues. This pathway generates a series of novel hydroxyvitamin D3 metabolites, including 22-hydroxyvitamin D3 (22(OH)D3). These metabolites are emerging as significant local regulators of skin cell function and potential biomarkers in dermatological research and drug development. Their unique biological activities, distinct from calcitriol, present new opportunities for therapeutic interventions in various skin disorders.
This document provides detailed application notes and experimental protocols for studying 22(OH)D3 and other CYP11A1-derived vitamin D3 metabolites in a dermatological research context.
Biological Activity and Signaling Pathways
22(OH)D3, along with other CYP11A1-derived metabolites like 20(OH)D3 and 20,22(OH)2D3, exerts significant biological effects on keratinocytes, the primary cell type of the epidermis. These metabolites are known to inhibit keratinocyte proliferation and promote their terminal differentiation, processes that are often dysregulated in skin diseases such as psoriasis.[1][2]
The primary mechanism of action for these metabolites is through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[2][3] Upon binding to the VDR, these metabolites, acting as partial agonists, induce a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the VDR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby modulating the expression of target genes involved in cell cycle control and differentiation.[4]
Furthermore, these novel hydroxyvitamin D3 derivatives have been shown to inhibit the pro-inflammatory NF-κB signaling pathway, suggesting a role in modulating cutaneous inflammation. There is also emerging evidence that they may interact with other nuclear receptors, such as the RAR-related orphan receptors (RORα and RORγ), expanding their regulatory functions in the skin.
Signaling Pathway Diagram
Caption: 22(OH)D3 signaling in keratinocytes.
Experimental Workflow
Caption: Workflow for studying 22(OH)D3.
Data Presentation
Table 1: Biological Effects of 22(OH)D3 and Other Vitamin D Metabolites on Keratinocytes
| Metabolite | Effect on Proliferation | Effect on Differentiation (Involucrin Expression) | VDR Translocation | NF-κB Inhibition |
| 22(OH)D3 | Inhibition | Stimulation (heterogeneous effect) | Stimulation (less than 1,25(OH)2D3) | Reported for related CYP11A1 metabolites |
| 20(OH)D3 | Strong Inhibition | Strong Stimulation | Strong Stimulation | Yes |
| 20,22(OH)2D3 | Strong Inhibition | Strong Stimulation | Stimulation (less than 1,25(OH)2D3) | Reported for related CYP11A1 metabolites |
| 1,25(OH)2D3 | Strong Inhibition | Strong Stimulation | Strong Stimulation | Yes |
Table 2: Relative Potency of CYP11A1-Derived Metabolites
| Biological Effect | Relative Potency | Reference |
| Keratinocyte Proliferation Inhibition | 1,25(OH)2D3 ≈ 20(OH)D3 > 20,22(OH)2D3 > 22(OH)D3 | |
| Keratinocyte Differentiation Stimulation | 1,25(OH)2D3 ≈ 20(OH)D3 ≈ 20,22(OH)2D3 > 22(OH)D3 |
Experimental Protocols
Quantification of this compound in Skin Tissue by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of 22(OH)D3 from skin biopsies. Optimization of specific parameters may be required depending on the instrumentation and sample characteristics.
Materials:
-
Skin biopsy sample (frozen)
-
Homogenizer (e.g., bead beater)
-
Internal Standard (IS): Deuterated 22(OH)D3 (if available) or a related deuterated vitamin D metabolite
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, LC-MS grade
-
Formic acid
-
LC-MS/MS system with a C18 column
Protocol:
-
Sample Preparation:
-
Weigh the frozen skin biopsy (typically 10-50 mg).
-
Add the tissue to a homogenization tube with ceramic beads.
-
Add 500 µL of ice-cold ACN containing the internal standard.
-
Homogenize the tissue until fully disrupted.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant.
-
-
Liquid-Liquid Extraction:
-
To the supernatant, add 1 mL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to separate 22(OH)D3 from other metabolites (e.g., start at 50% B, ramp to 95% B).
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive mode. Optimize multiple reaction monitoring (MRM) transitions for 22(OH)D3 and the internal standard.
-
Keratinocyte Proliferation Assay (MTS Assay)
This protocol measures cell viability as an indicator of proliferation in response to treatment with 22(OH)D3.
Materials:
-
Human epidermal keratinocytes (primary or cell line, e.g., HaCaT)
-
Keratinocyte growth medium
-
This compound stock solution (in ethanol)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of 22(OH)D3 in growth medium. Include a vehicle control (ethanol).
-
Remove the medium from the wells and add 100 µL of the treatment solutions.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Express the results as a percentage of the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value if applicable.
-
Keratinocyte Differentiation Assay (Involucrin Immunofluorescence)
This protocol assesses keratinocyte differentiation by detecting the expression of the differentiation marker involucrin (B1238512).
Materials:
-
Human epidermal keratinocytes
-
Chamber slides or coverslips in multi-well plates
-
This compound
-
Paraformaldehyde (4%)
-
Triton X-100 (0.1%)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-involucrin
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed keratinocytes on chamber slides or coverslips.
-
When cells reach 50-70% confluency, treat with 22(OH)D3 or vehicle control for 48-72 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-involucrin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips with mounting medium.
-
Image the cells using a fluorescence microscope.
-
VDR Nuclear Translocation Assay
This protocol visualizes the movement of the VDR from the cytoplasm to the nucleus upon ligand binding.
Materials:
-
Human epidermal keratinocytes
-
Chamber slides or coverslips
-
This compound
-
Fixation and permeabilization reagents (as above)
-
Primary antibody: anti-VDR
-
Fluorescently labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed keratinocytes on chamber slides.
-
Treat with 22(OH)D3 (e.g., 100 nM) or vehicle for a short duration (e.g., 30-60 minutes).
-
-
Immunostaining:
-
Follow the fixation, permeabilization, and blocking steps as described in the involucrin staining protocol.
-
Incubate with the primary anti-VDR antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Counterstain with DAPI.
-
Image the cells using a fluorescence microscope.
-
Observe the localization of the VDR signal (cytoplasmic vs. nuclear) in treated versus control cells.
-
Conclusion
This compound and other metabolites from the alternative CYP11A1 pathway represent a new frontier in dermatological research. Their ability to modulate keratinocyte proliferation and differentiation through VDR-mediated and other signaling pathways makes them promising targets for the development of novel therapies for skin disorders. The protocols outlined in this document provide a foundation for researchers to investigate the role of these endogenous secosteroids as biomarkers and potential therapeutic agents in dermatology. Further research is warranted to fully elucidate their mechanisms of action and clinical significance.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Effects of CYP11A1-Derived Vitamin D and Lumisterol Metabolites in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 22-Hydroxyvitamin D3 from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 22-Hydroxyvitamin D3 (22(OH)D3) from biological samples, primarily focusing on in vitro enzymatic reactions. The methodologies described can be adapted for other biological matrices such as serum and cell cultures.
Introduction
This compound is a metabolite of Vitamin D3, produced through the action of cytochrome P450 enzymes.[1][2][3] Its biological activities and role in various physiological processes are of growing interest to the research community. Accurate and efficient purification of 22(OH)D3 is crucial for its characterization, quantification, and for downstream applications in drug development and biological studies. The following protocols outline a multi-step purification process involving sample preparation, extraction, and chromatographic separation.
Experimental Protocols
Protocol 1: Purification of this compound from an In Vitro Incubation with Cytochrome P450scc
This protocol is adapted from the methodology described for the production and purification of 22(OH)D3 from an enzymatic reaction.[1][2]
1. Sample Preparation: Enzymatic Reaction
-
Incubation: Incubate Vitamin D3 with bovine cytochrome P450scc in a medium containing adrenodoxin (B1173346) reductase, adrenodoxin, and an NADPH-generating system. A typical reaction might involve incubating 100 µM Vitamin D3 with 2 µM P450scc at 37°C for 3 hours.
-
Reaction Termination and Extraction:
-
Terminate the reaction by adding a solvent suitable for extraction, such as dichloromethane (B109758).
-
Perform a liquid-liquid extraction (LLE) by adding dichloromethane to the reaction mixture. Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the organic (lower) phase. Repeat the extraction of the aqueous phase multiple times (e.g., three times with 20 ml of dichloromethane) to ensure complete recovery of the lipophilic metabolites.
-
Combine the organic extracts and dry the sample under a stream of nitrogen at 30°C.
-
2. Purification Step 1: Thin-Layer Chromatography (TLC)
-
Sample Application: Dissolve the dried extract in a small volume of chloroform (B151607) and apply it as a band to a silica (B1680970) gel 60 TLC plate (20 cm x 20 cm x 0.2 mm). Run authentic standards of Vitamin D3 and its metabolites on the sides of the plate for identification.
-
Development: Develop the TLC plate multiple times (e.g., three times) in a solvent system of hexane-ethyl acetate (B1210297) (3:1, v/v).
-
Visualization and Elution:
-
After development, spray the standard lanes with a visualizing agent (e.g., a solution of 2 mM FeSO4 containing 5% concentrated sulfuric acid and 5% glacial acetic acid) and char by heating to reveal the position of the standards.
-
Align the charred standard strips with the main part of the plate to locate the band corresponding to 22(OH)D3.
-
Scrape the silica gel from the unstained area corresponding to the 22(OH)D3 band.
-
Elute the product from the silica gel using multiple aliquots of a solvent mixture like chloroform-methanol (1:1, v/v).
-
Evaporate the solvent under nitrogen at 30°C.
-
Dissolve the residue in methanol (B129727) and filter through a 0.1-µm filter to remove any remaining silica particles.
-
Dry the filtered solution under nitrogen gas.
-
3. Purification Step 2: High-Performance Liquid Chromatography (HPLC)
-
Initial HPLC Purification:
-
Dissolve the dried, TLC-purified sample in the HPLC mobile phase.
-
Perform an initial purification using a C18 column (e.g., GraceSmart, 15 cm × 4.6 mm, 5 µm particle size).
-
Use an isocratic mobile phase of 76% methanol in water at a flow rate of 0.5 ml/min.
-
Monitor the elution profile using a UV detector set at 265 nm.
-
Collect the fraction corresponding to the 22(OH)D3 peak.
-
-
Further HPLC Purification (if necessary for higher purity):
-
For separating closely related metabolites, a different column and mobile phase combination may be required. For instance, to separate 20,22(OH)2D3 and 20,23(OH)2D3, a Luna C18 column (15 cm × 4.6 mm, 3 µm) with an isocratic mobile phase of 45% acetonitrile (B52724) in water at a flow rate of 1 ml/min has been used.
-
For removing other impurities, an Alure Biphenyl column (25 cm × 4.5 mm) with a gradient of 75% methanol in water to 97% methanol over 25 minutes can be employed.
-
Protocol 2: General Protocol for Extraction of Vitamin D Metabolites from Serum/Plasma for LC-MS/MS Analysis
This protocol provides a general framework that can be adapted for the extraction of 22(OH)D3 from serum or plasma, followed by sensitive detection using tandem mass spectrometry.
1. Sample Pre-treatment and Protein Precipitation
-
To a serum or plasma sample (e.g., 100-200 µL), add an internal standard solution (e.g., a deuterated form of the analyte).
-
Disrupt the binding of vitamin D metabolites to the vitamin D binding protein (VDBP) by adding a protein precipitation agent. Common agents include:
-
Acetonitrile
-
Methanol/acetonitrile mixture (e.g., 80/20, v/v)
-
A mixture of methanol, isopropanol, and water.
-
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 20,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Collect the supernatant.
2. Extraction: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant from the protein precipitation step, add an immiscible organic solvent such as hexane (B92381) or a hexane/ethyl acetate mixture.
-
Vortex thoroughly for several minutes and centrifuge to separate the phases.
-
The vitamin D metabolites will partition into the organic phase.
-
Carefully collect the upper organic layer.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
SPE provides a cleaner extract compared to LLE.
-
Condition an appropriate SPE cartridge (e.g., C18 or a specialized phase like HybridSPE-Phospholipid) according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove polar interferences.
-
Elute the vitamin D metabolites with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a reversed-phase C8 or C18 column for separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic modifier (e.g., methanol or acetonitrile), often with a small amount of formic acid or acetic acid to improve peak shape and ionization.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.
-
Optimize the precursor and product ion transitions for 22(OH)D3 and the internal standard.
-
Data Presentation
The following tables summarize quantitative data for the analysis of vitamin D metabolites using various purification and detection methods. Note that specific data for this compound is limited in the literature; therefore, data for the more commonly measured 25-hydroxyvitamin D3 is also included to provide a reference for expected performance.
Table 1: HPLC Method Validation Parameters for Vitamin D3 Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.25 - 1.25 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy (% Recovery) | 95% - 105% | |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | 0.0001 µg/mL | |
| Limit of Quantification (LOQ) | 0.0005 µg/mL |
Table 2: LC-MS/MS Method Performance for Hydroxylated Vitamin D Metabolites
| Analyte | Matrix | Extraction Method | Recovery (%) | LOQ | Reference |
| 25-hydroxyvitamin D2 & D3 | Mouse Serum | LLE | 75 - 95% | Not Specified | |
| 25-hydroxyvitamin D2 & D3 | Serum | Acetone Precipitation | 90.9 - 111.2% (Accuracy) | 1 ng/mL | |
| 25-hydroxyvitamin D3 | Human Milk | Protein Precipitation | 81.1 - 102% | 2.4 pM | |
| 25-hydroxyvitamin D3 | Aqueous Humour | LLE | Not Specified | 0.2 ng/mL |
Visualization
The following diagram illustrates a general experimental workflow for the purification and analysis of this compound from a biological sample.
References
- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability testing of 22-Hydroxyvitamin D3 in different solvents and temperatures
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 22-Hydroxyvitamin D3 in my experiments?
A1: Based on studies of Vitamin D3, several factors can lead to its degradation. These include exposure to light, heat, oxygen, and acidic or alkaline conditions.[1][2][3] The presence of metal ions can also catalyze degradation.[2][4] Therefore, it is crucial to control these environmental factors during your experiments.
Q2: I need to prepare a stock solution of this compound. Which solvent should I use and how should I store it?
A2: For long-term storage, this compound, similar to Vitamin D3, should be stored as a solid at -20°C or below, which can be stable for at least two years. For stock solutions, organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) are suitable. It is recommended to purge these solvents with an inert gas like nitrogen or argon before use to minimize oxidation. Stock solutions in these organic solvents should also be stored at -20°C in amber vials to protect from light.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store Vitamin D compounds in aqueous solutions for more than one day due to their limited stability. Vitamin D3 is sparingly soluble in aqueous solutions and is more prone to degradation, especially under acidic conditions (pH below 5). If you must use an aqueous buffer, prepare it fresh for each experiment.
Q4: My results are inconsistent. Could degradation of this compound be the cause?
A4: Inconsistent results can indeed be a sign of compound degradation. To troubleshoot, review your experimental workflow for potential exposure to the degrading factors mentioned in Q1. Ensure that your stock solutions are stored correctly and that you are minimizing the exposure of your samples to light and elevated temperatures during experimental procedures. It is also advisable to periodically check the purity of your stock solution using an analytical technique like HPLC.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity observed | Degradation of this compound stock or working solutions. | Prepare fresh stock solutions from solid compound. Protect all solutions from light by using amber vials or wrapping containers in foil. Minimize time at room temperature. |
| Variable results between experimental replicates | Inconsistent handling of samples leading to different levels of degradation. | Standardize all sample handling procedures. Ensure uniform exposure to light and temperature for all samples. Use an autosampler for HPLC analysis if possible to ensure consistent injection times and conditions. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products or isomers. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. This can help in developing a stability-indicating analytical method. Vitamin D3 is known to isomerize to pre-vitamin D3 and other isomers when exposed to heat and light. |
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | To enhance aqueous solubility, a stock solution in an organic solvent can be diluted into the aqueous buffer. However, be mindful of the final concentration of the organic solvent as it may have physiological effects. |
Data Summary Tables
Table 1: Solubility of Vitamin D3 in Various Solvents
This data for Vitamin D3 can be used as a reference for selecting appropriate solvents for this compound.
| Solvent | Solubility (approx. mg/mL) | Reference |
| Ethanol | 30 | |
| Dimethylformamide (DMF) | 25 | |
| Dimethyl sulfoxide (B87167) (DMSO) | 3 | |
| Aqueous Solutions | Sparingly soluble |
Table 2: Stability of Vitamin D3 under Different Conditions
This table summarizes the stability of Vitamin D3, which is expected to be similar for this compound.
| Condition | Observation | Reference |
| Temperature | Degradation increases with higher temperatures. More stable at lower temperatures (e.g., 4°C vs. 25°C and 40°C). | |
| Light | Highly sensitive to light, which can cause isomerization and degradation. | |
| pH | Most stable at a pH above 5. Significant degradation occurs in acidic conditions (pH < 5). | |
| Oxygen | Susceptible to oxidation. Solutions should be purged with inert gas. |
Experimental Protocols
General Protocol for Stability Testing of a Vitamin D Analogue
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of a compound like this compound.
1. Preparation of Stock Solution:
-
Accurately weigh the this compound standard.
-
Dissolve in an appropriate HPLC-grade organic solvent (e.g., methanol (B129727) or ethanol) to a known concentration (e.g., 1 mg/mL).
-
Store this stock solution in an amber vial at -20°C.
2. Stress Conditions (Forced Degradation):
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate under the same conditions as acidic hydrolysis.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution (or solid compound) at an elevated temperature (e.g., 70°C) in a controlled oven.
-
Photolytic Degradation: Expose the stock solution in a clear vial to a UV light source or direct sunlight for a specific duration.
-
For each condition, a control sample (diluted in the same solvent but without the stressor and protected from light) should be prepared and analyzed alongside.
3. Sample Analysis by HPLC:
-
At specified time points, take aliquots from each stressed sample.
-
Neutralize the acidic and alkaline samples if necessary.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated, stability-indicating HPLC method. A common method for vitamin D analogues involves a C18 reversed-phase column with UV detection at around 265 nm. The mobile phase is often a mixture of methanol, acetonitrile, and water.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of degradation of the parent compound.
-
Identify and quantify any major degradation products.
Visualizations
Caption: Logical relationship of factors causing degradation of Vitamin D analogues.
References
- 1. Stability Issues in Dietary Supplements: Vitamin D3 - CIRCE Scientific [circescientific.com]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the mass spectrometric analysis of 22-Hydroxyvitamin D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the mass spectrometric analysis of 22-Hydroxyvitamin D3.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound, providing potential causes and actionable solutions.
Q1: I am observing significant signal suppression for this compound. What are the likely causes and how can I fix it?
A1: Signal suppression, a common manifestation of matrix effects, occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.[1][2][3]
-
Potential Cause 1: Phospholipid Interference: Phospholipids are a major cause of ion suppression in biological matrices like plasma and serum.[4][5] They can co-elute with this compound and suppress its signal in the mass spectrometer.
-
Solution: Implement a sample preparation strategy specifically designed to remove phospholipids. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates and cartridges.
-
-
Potential Cause 2: Inadequate Chromatographic Separation: If matrix components are not sufficiently separated from this compound during the liquid chromatography (LC) step, they can enter the mass spectrometer simultaneously and cause suppression.
-
Solution: Optimize your LC method. This could involve adjusting the gradient, changing the mobile phase composition, or using a column with a different chemistry or smaller particle size for better resolution.
-
-
Potential Cause 3: High Salt Concentration: Salts from buffers or the sample itself can reduce ionization efficiency.
-
Solution: Ensure your sample preparation method includes a desalting step. LLE and SPE are effective at removing salts.
-
Q2: My results for this compound show poor reproducibility and accuracy between samples. What could be the problem?
A2: Poor reproducibility and accuracy are often symptoms of variable matrix effects between different sample lots or inconsistencies in sample preparation.
-
Potential Cause 1: Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Solution: Automate the sample preparation process where possible. If automation is not feasible, ensure consistent technique and volumes are used for each sample. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these variations.
-
-
Potential Cause 2: Variable Matrix Composition: Different patient or animal samples can have varying levels of interfering substances like lipids.
-
Solution: A robust sample cleanup method that effectively removes the majority of matrix components is crucial. Additionally, using a SIL-IS that co-elutes with the analyte can help correct for variations in matrix effects.
-
-
Potential Cause 3: Inadequate Internal Standard: The internal standard may not be effectively compensating for the matrix effects.
-
Solution: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., deuterium-labeled this compound). This ensures it behaves almost identically to the analyte during extraction, chromatography, and ionization, thus providing the most accurate correction.
-
Q3: I have low recovery of this compound after sample preparation. How can I improve this?
A3: Low recovery indicates that the analyte is being lost during the extraction and cleanup steps.
-
Potential Cause 1: Inefficient Extraction: The chosen solvent or pH for Liquid-Liquid Extraction (LLE) may not be optimal for this compound.
-
Solution: Optimize the LLE protocol. Adjust the pH of the aqueous phase to ensure the analyte is in its neutral form for efficient extraction into an immiscible organic solvent. Test different organic solvents to find the one with the best recovery.
-
-
Potential Cause 2: Poor Binding or Elution in SPE: In Solid-Phase Extraction (SPE), the analyte may not be binding effectively to the sorbent, or it may not be eluting completely.
-
Solution: Re-evaluate the SPE method. Ensure the conditioning, loading, washing, and elution steps are optimized for this compound. The wash steps should be strong enough to remove interferences without eluting the analyte, and the elution solvent must be strong enough to recover the analyte completely.
-
-
Potential Cause 3: Analyte Adsorption: this compound can adsorb to plasticware, especially at low concentrations.
-
Solution: Use low-adsorption microplates and pipette tips. Also, consider adding a small amount of a non-ionic surfactant to your reconstitution solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can result in either a decreased signal (ion suppression) or an increased signal (ion enhancement), both of which negatively impact the accuracy and precision of quantification. Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.
Q2: How can I quantitatively assess matrix effects?
A2: The "post-extraction spike" method is considered the gold standard for quantifying matrix effects. The procedure involves comparing the peak area of the analyte spiked into a blank matrix extract (after the extraction process) with the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The Matrix Factor (MF) is calculated as follows:
-
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS)?
A3: A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, Carbon-13). Because it is chemically almost identical to the analyte, it experiences similar extraction recovery and matrix effects. By adding a known amount of SIL-IS to every sample before processing, the ratio of the analyte's signal to the SIL-IS's signal can be used for quantification. This ratio corrects for both sample loss during preparation and signal variations due to matrix effects, thereby improving accuracy and precision.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A4: The most effective techniques aim to remove interfering matrix components, particularly phospholipids.
-
Protein Precipitation (PPT): This is a simple method but is often insufficient as it does not effectively remove phospholipids, which are a major source of ion suppression for vitamin D metabolites.
-
Liquid-Liquid Extraction (LLE): LLE is a more effective technique for removing salts and some polar interferences. It can be optimized to selectively extract this compound. Supported Liquid Extraction (SLE) is a more modern, faster alternative to traditional LLE.
-
Solid-Phase Extraction (SPE): SPE provides excellent cleanup by using a sorbent to retain the analyte while interferences are washed away. It is highly effective but may require more complex method development.
-
Phospholipid Removal Technologies: These are highly specific methods that target the removal of phospholipids. Products like Captiva EMR-Lipid, Phree, and HybridSPE-Phospholipid use mechanisms like size exclusion, hydrophobic interaction, or Lewis acid/base interaction to selectively remove phospholipids, significantly reducing matrix effects.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) followed by Phospholipid Removal
This protocol combines a simple protein crash with a targeted phospholipid removal step, which is a significant improvement over PPT alone.
-
Sample Preparation: To 100 µL of serum or plasma in a 96-well plate, add 10 µL of the SIL-IS working solution.
-
Protein Precipitation: Add 400 µL of acetonitrile (B52724) containing 1% formic acid to each well.
-
Mixing: Mix thoroughly by vortexing or repeated aspiration/dispensing to ensure complete protein precipitation.
-
Phospholipid Removal: Transfer the mixture to a phospholipid removal plate (e.g., ISOLUTE® PLD+ or Captiva EMR-Lipid).
-
Filtration: Apply vacuum or positive pressure to elute the sample into a clean collection plate.
-
Evaporation: Evaporate the filtrate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Supported Liquid Extraction (SLE)
SLE is a streamlined version of LLE that is amenable to automation.
-
Sample Pre-treatment: Add 20 µL of SIL-IS to 220 µL of serum. Add 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water. Vortex and centrifuge.
-
Loading: Load the pre-treated sample onto an SLE cartridge or plate. Allow the sample to absorb into the support material for 5-10 minutes.
-
Elution: Apply an immiscible organic solvent (e.g., methyl tert-butyl ether or a hexane/ethyl acetate (B1210297) mixture) to the SLE cartridge. The solvent will flow through the support, eluting the analytes while leaving behind aqueous-soluble interferences.
-
Collection: Collect the eluate in a clean collection plate.
-
Evaporation: Evaporate the eluate to dryness.
-
Reconstitution: Reconstitute the extract in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Vitamin D Metabolites
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Reference |
| Protein Precipitation (PPT) | >90% | High Ion Suppression | <15% | |
| PPT with Phospholipid Removal | 90-110% | Minimal | <10% | |
| Supported Liquid Extraction (SLE) | 63-90% | Minimal | <15% | |
| Ultrasensitive UHPLC-ESI-MS/MS | 95-99% | Minimal (IS-normalized) | <5% |
Table 2: Performance of a Validated LC-MS/MS Method for Vitamin D Metabolites
| Parameter | 25(OH)D3 | 25(OH)D2 | Reference |
| Linearity (r²) | >0.998 | >0.998 | |
| LLOQ (ng/mL) | 1.0 | 1.0 | |
| Intra-day Precision (%RSD) | 0.06 - 6.38% | 0.06 - 6.38% | |
| Inter-day Precision (%RSD) | 0.20 - 6.82% | 0.20 - 6.82% | |
| Recovery (%) | 81.66 - 110.31% | 81.66 - 110.31% |
Visual Diagrams
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
Optimizing chromatographic separation of 22-Hydroxyvitamin D3 from other vitamin D metabolites
Welcome to the technical support center for the chromatographic separation of 22-Hydroxyvitamin D3 and other vitamin D metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during chromatographic analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chromatographic separation of this compound and related compounds.
| Problem | Question | Possible Causes | Solutions |
| Poor Resolution/ Co-elution | Why am I seeing poor separation between this compound and other metabolites like 25-Hydroxyvitamin D3 or its epimers? | The structural similarity between vitamin D metabolites, especially epimers and isobars, makes them challenging to separate using standard methods.[1][2] The chosen column and mobile phase may not provide sufficient selectivity. | - Optimize Mobile Phase: Adjust the organic modifier (e.g., methanol, acetonitrile) ratio. A shallower gradient can improve resolution between closely eluting peaks.[1] - Specialized Columns: Consider using columns with different selectivities, such as pentafluorophenyl (PFP) or chiral columns, which have shown success in separating vitamin D epimers and isobars.[3] - Tandem Columns: Coupling a high-resolution C18 column with a chiral column can enhance separation. - Temperature Optimization: Lowering the column temperature can sometimes improve the resolution of vitamin D metabolites. |
| Peak Tailing | What is causing my this compound peak to tail? | Secondary interactions between the analyte and the stationary phase, often due to active silanol (B1196071) groups on silica-based columns, can cause peak tailing. | - Mobile Phase Modifier: Add a small amount of a competing agent like a buffer or an ion-pairing reagent, ensuring compatibility with your detection method (especially for LC-MS). - Adjust pH: Ensure the mobile phase pH is within the stable range for your column to minimize silanol interactions. - Column Choice: Use a highly end-capped column to reduce the number of free silanol groups. |
| Low Sensitivity/ Poor Signal | Why is the signal for this compound weak? | Inadequate sample cleanup can lead to matrix effects, causing ion suppression in LC-MS/MS. Low analyte concentration in the sample can also be a factor. | - Sample Preparation: Implement a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. HybridSPE®-Phospholipid technology is effective in removing phospholipids (B1166683) from serum samples, enhancing sensitivity. - Derivatization: Chemical derivatization can improve the ionization efficiency of vitamin D metabolites, leading to a stronger signal in mass spectrometry. |
| Inconsistent Retention Times | Why are the retention times for my analytes shifting between runs? | Fluctuations in mobile phase composition, temperature, or column equilibration can lead to retention time variability. | - Mobile Phase Preparation: Prepare fresh mobile phase for each run and ensure thorough mixing and degassing. - Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a new sequence. - Temperature Control: Use a column oven to maintain a stable temperature throughout the analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for analyzing this compound and other vitamin D metabolites?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites due to its high selectivity and sensitivity, which allows for the simultaneous measurement of multiple analytes. High-performance liquid chromatography (HPLC) with UV detection is also used, particularly for the analysis of vitamin D in pharmaceutical formulations.
Q2: Why is the separation of vitamin D epimers, like 3-epi-25-hydroxyvitamin D3, important?
A2: C3-epimers of vitamin D metabolites can be present in significant amounts, especially in infants, and may have different biological activities. Co-elution of these epimers with the target analyte can lead to inaccurate quantification of vitamin D status. Therefore, chromatographic methods that can resolve these epimers are crucial for accurate clinical assessment.
Q3: What type of sample preparation is recommended for analyzing vitamin D metabolites in serum or plasma?
A3: Due to the complexity of biological matrices, a thorough sample preparation is essential. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used to remove proteins and other interfering substances. SPE with C18 or silica (B1680970) cartridges can effectively extract and separate vitamin D and its metabolites based on polarity.
Q4: Can isocratic elution be used for the separation of this compound?
A4: While isocratic methods can be employed, especially with specialized columns, gradient elution is often preferred for complex samples containing multiple vitamin D metabolites with varying polarities. A gradient allows for better separation of a wider range of compounds in a single run.
Q5: What are some key parameters to consider when developing an LC-MS/MS method for vitamin D analysis?
A5: Key parameters include the choice of chromatographic column, mobile phase composition and gradient, ionization source (e.g., electrospray ionization - ESI or atmospheric pressure chemical ionization - APCI), and the selection of appropriate multiple reaction monitoring (MRM) transitions for each analyte and internal standard.
Experimental Protocols
Protocol 1: HPLC-UV Method for Vitamin D3 Analysis
This protocol is a representative method for the analysis of Vitamin D3 in pharmaceutical preparations using HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Normal-phase silica column (L3 classification)
-
Reference standard for Vitamin D3
-
HPLC-grade n-hexane and ethyl acetate (B1210297)
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and ethyl acetate in a ratio of 85:15 (v/v).
3. Sample Preparation:
-
Accurately weigh and dissolve the Vitamin D3 reference standard in a suitable solvent to a known concentration.
-
For tablet dosage forms, crush the tablets, dissolve the powder in a known volume of solvent, and filter to remove insoluble excipients.
4. Chromatographic Conditions:
-
Column: Normal-phase silica column
-
Mobile Phase: n-hexane:ethyl acetate (85:15, v/v)
-
Flow Rate: 2.0 mL/min
-
Detection Wavelength: 292 nm
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes (retention time for Vitamin D3 is around 4.8 min)
5. Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard or sample solution.
-
Monitor the chromatogram for the elution of Vitamin D3 and quantify based on the peak area.
Protocol 2: LC-MS/MS Method for Multiple Vitamin D Metabolites in Serum
This protocol outlines a general approach for the simultaneous analysis of multiple vitamin D metabolites in serum using LC-MS/MS.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Agilent 6460 QQQ)
-
Pentafluorophenyl (PFP) or a suitable C18 column
-
Reference standards for all target vitamin D metabolites and deuterated internal standards
-
HPLC-grade methanol, acetonitrile (B52724), water, and formic acid
-
Reagents for liquid-liquid or solid-phase extraction
2. Sample Preparation (Supportive Liquid-Liquid Extraction - SLE):
-
To 220 µL of serum, add 20 µL of an internal standard mix (containing deuterated analogs of the target metabolites).
-
Precipitate proteins by adding 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water.
-
Vortex the mixture and centrifuge.
-
Perform a liquid-liquid extraction of the supernatant using a suitable organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
3. Chromatographic and Mass Spectrometric Conditions:
-
Column: Pursuit 3 Pentafluorophenyl (4.6 x 100 mm, 3 µm) or equivalent
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
-
Gradient Elution: Develop a gradient program to separate the various metabolites. A typical gradient might start at a lower percentage of mobile phase B and ramp up to a high percentage over several minutes.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Ionization Mode: Positive ion electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for each analyte and internal standard.
4. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted sample extract.
-
Acquire data in MRM mode.
-
Quantify each analyte by comparing its peak area to that of its corresponding internal standard.
Data Presentation
Table 1: Example HPLC-UV Chromatographic Parameters for Vitamin D3
| Parameter | Value | Reference |
| Column | Normal-phase silica | |
| Mobile Phase | n-hexane:ethyl acetate (85:15, v/v) | |
| Flow Rate | 2.0 mL/min | |
| Wavelength | 292 nm | |
| Retention Time (Vitamin D3) | ~4.8 min |
Table 2: Example LC-MS/MS Parameters for Vitamin D Metabolite Analysis
| Parameter | Value | Reference |
| Column | Pursuit 3 Pentafluorophenyl (4.6 x 100 mm, 3 µm) | |
| Mobile Phase A | Water with 0.1% formic acid | |
| Mobile Phase B | Methanol with 0.1% formic acid | |
| Ionization | ESI+ | |
| Detection | MRM |
Visualizations
Caption: Experimental workflow for optimizing the chromatographic separation of vitamin D metabolites.
Caption: A logical flowchart for troubleshooting common issues in vitamin D chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Misleading measures in Vitamin D analysis: a novel LC-MS/MS assay to account for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimised liquid chromatography tandem mass spectrometry method for the simultaneous quantification of serum vitamin D analogues while also accounting for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of 22-Hydroxyvitamin D3 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low recovery of 22-Hydroxyvitamin D3 during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery during extraction?
Low recovery of this compound is often attributed to a combination of factors inherent to its physicochemical properties and the complexities of the biological matrices from which it is being extracted. Key causes include:
-
Suboptimal sample pre-treatment: Incomplete disruption of the binding between this compound and Vitamin D Binding Protein (VDBP) or albumin can significantly hinder its extraction.[1][2]
-
Inefficient extraction methodology: The choice of extraction technique (e.g., LLE, SPE, SLE) and the optimization of its parameters are critical for achieving high recovery.
-
Metabolite degradation: this compound, like other vitamin D metabolites, is susceptible to degradation when exposed to light, high temperatures, oxygen, and certain pH conditions.[3][4]
-
Matrix effects: Lipids and other endogenous compounds in the sample matrix can interfere with the extraction process and co-elute, causing ion suppression in LC-MS/MS analysis.[5]
-
Presence of isomers and isobars: Structurally similar compounds can interfere with accurate quantification, potentially leading to perceived low recovery if the analytical method is not specific enough.
Q2: How does the lipophilic nature of this compound affect its extraction?
Being a lipophilic (fat-soluble) molecule, this compound readily partitions into the lipid fraction of biological samples. This property can lead to underestimation of its concentration if the extraction protocol does not efficiently separate it from these lipids. The choice of organic solvents and the pH of the aqueous phase are critical in liquid-liquid extraction (LLE) to ensure the target analyte is driven into the organic phase.
Q3: Why is disrupting the binding to Vitamin D Binding Protein (VDBP) so important?
A significant portion of vitamin D metabolites in circulation is bound to VDBP and albumin. This binding is very strong and must be disrupted to make the this compound available for extraction. Failure to do so is a primary reason for low recovery. Methods to achieve this include protein precipitation with organic solvents (e.g., acetonitrile, methanol) or acids, or using chaotropic agents.
Q4: Can the stability of this compound be compromised during the extraction process?
Yes, this compound is sensitive to several environmental factors that can be encountered during extraction:
-
Light: Exposure to UV light can cause degradation. It is recommended to use amber glassware and minimize light exposure throughout the procedure.
-
Temperature: Elevated temperatures can accelerate degradation. Evaporation steps should be performed at low temperatures, and samples should be kept cool.
-
Oxidation: The presence of oxygen can lead to oxidative degradation. The use of antioxidants like butylated hydroxytoluene (BHT) in the extraction solvents can mitigate this.
-
pH: Extreme pH conditions can also affect stability.
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to identifying and resolving common issues leading to low recovery of this compound.
Problem Area 1: Sample Preparation and Pre-Treatment
| Potential Cause | Recommended Action |
| Incomplete protein binding disruption. | Ensure thorough mixing and sufficient incubation time after adding the protein precipitation agent. Consider alternative agents (e.g., methanol (B129727), zinc sulfate) or combinations. |
| Inefficient protein precipitation. | Optimize the ratio of sample to precipitation solvent. Ensure the centrifugation speed and time are adequate to form a compact pellet. |
| Analyte loss during transfer steps. | Minimize the number of transfer steps. Use low-binding pipette tips and tubes. |
Problem Area 2: Extraction Method Optimization
| Potential Cause | Recommended Action |
| Liquid-Liquid Extraction (LLE) | |
| Incorrect solvent selection. | Use a non-polar organic solvent that has a high affinity for this compound (e.g., hexane, ethyl acetate, or mixtures). |
| Suboptimal pH of the aqueous phase. | Adjust the pH to ensure this compound is in a neutral form, which enhances its partitioning into the organic solvent. |
| Insufficient mixing/emulsion formation. | Ensure vigorous vortexing for adequate phase mixing. If emulsions form, use centrifugation or the addition of salt to break them. |
| Solid-Phase Extraction (SPE) | |
| Inappropriate sorbent material. | Select a sorbent that provides good retention for this compound (e.g., C18, HLB). |
| Incomplete conditioning or equilibration of the cartridge. | Follow the manufacturer's protocol for conditioning and equilibration to ensure proper sorbent activation. |
| Suboptimal wash and elution solvents. | The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte from the sorbent. |
| Sample loading issues (e.g., flow rate too high). | Optimize the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. |
Problem Area 3: Analyte Stability and Degradation
| Potential Cause | Recommended Action |
| Degradation due to light exposure. | Work under low light conditions and use amber-colored labware. |
| Thermal degradation during solvent evaporation. | Evaporate solvents at low temperatures (e.g., room temperature or under a gentle stream of nitrogen). |
| Oxidation of the analyte. | Add an antioxidant such as BHT to the extraction solvents. |
| Instability of derivatized samples. | Analyze derivatized samples as soon as possible. If storage is necessary, investigate the stability of the specific derivative at different temperatures (-20°C or -80°C). |
Quantitative Data on Extraction Recovery
The following tables summarize reported recovery rates for various Vitamin D metabolites using different extraction techniques. While specific data for this compound is limited, these values for structurally similar compounds provide a useful benchmark.
Table 1: Supported Liquid Extraction (SLE) Recovery
| Analyte | Recovery (%) | Reference |
| 1α,25 diOH Vitamin D2 | 69% | |
| 1α,25 diOH Vitamin D3 | 66% | |
| OH Vitamin D2 | 89% | |
| OH Vitamin D3 | 84% | |
| 25-OH Vitamin D2 & D3 | > 90% |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Method | Analyte(s) | Recovery (%) | Reference |
| LLE with Hexane:Dichloromethane | Various Vitamin D metabolites | 88.2% - 105% | |
| Dispersive LLE (DLLME) | Vitamin D3 | 86.6% - 113.3% | |
| Salting-Out Assisted LLE (SALLE) | Vitamin D3 | 94.4% - 113.5% |
Table 3: Solid-Phase Extraction (SPE) Recovery
| Method | Analyte(s) | Recovery (%) | Reference |
| Automated SPE | 25-OH Vitamin D3 & D2 | 89% - 104% | |
| C18 SPE | Fat-soluble vitamins (including D) | 96.1% | |
| Robotic SPE | 25-OH Vitamin D2 & D3 | 72% - 103% |
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for Vitamin D Metabolites
This protocol is adapted from a method for the extraction of 25-hydroxy and 1α,25-dihydroxy vitamin D metabolites from serum.
-
Sample Pre-treatment: To 200 µL of serum, add 10 µL of internal standard solution. Allow to equilibrate for 1 hour. Add 200 µL of a water:isopropanol (50:50) solution to disrupt protein binding.
-
Sample Loading: Transfer 300 µL of the pre-treated sample onto an ISOLUTE® SLE+ 400 Supported Liquid Extraction plate.
-
Extraction: Apply two aliquots of 700 µL of heptane (B126788) to the plate, allowing the solvent to flow through completely after each application.
-
Eluate Collection: Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen at room temperature. Reconstitute the residue in an appropriate volume of mobile phase for LC-MS/MS analysis.
Protocol 2: Automated Solid-Phase Extraction (SPE)
This protocol is based on a simplified and automated method for the measurement of 25-hydroxyvitamin D3 and D2.
-
Internal Standard Addition: Add hexadeuterated 25-hydroxyvitamin D3 internal standard to the serum or plasma sample.
-
Protein Precipitation: Add methanol to the sample to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Automated SPE: Transfer the supernatant to an automated SPE system. The system performs the following steps:
-
Conditioning of the SPE cartridge.
-
Equilibration of the cartridge.
-
Loading of the sample supernatant.
-
Washing of the cartridge to remove impurities.
-
Elution of the analytes.
-
-
LC-MS/MS Analysis: The purified eluate is directly injected into the LC-MS/MS system for analysis.
Visualizations
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for this compound extraction.
References
- 1. d-nb.info [d-nb.info]
- 2. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing isomerization of 22-Hydroxyvitamin D3 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isomerization of 22-Hydroxyvitamin D3 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is isomerization of this compound and why is it a concern?
Isomerization is a chemical process where a molecule is transformed into another molecule with the exact same atoms but a different arrangement. For vitamin D compounds like this compound, this can be triggered by factors such as heat and light. The primary concern is the potential for thermal isomerization to previtamin D3 and photodegradation into products like 5,6-transvitamin D3, suprasterol I, and suprasterol II.[1] This is problematic for accurate quantification in experimental settings as it can lead to an underestimation of the actual concentration of this compound in the sample.
Q2: What are the main factors that induce isomerization of this compound during sample preparation?
Several factors can contribute to the isomerization and degradation of this compound during sample preparation. These include:
-
Heat: Elevated temperatures, especially during steps like saponification, can cause thermal isomerization.[2][3]
-
Light: Exposure to UV radiation, including direct sunlight, can lead to photodegradation.[1]
-
pH: Acidic conditions, particularly a pH below 5, can decrease the stability of vitamin D compounds.[4]
-
Oxygen: The presence of oxygen can contribute to the degradation of vitamin D3.
-
Solvents: The choice of solvent can influence the stability of vitamin D metabolites.
Q3: How can I minimize isomerization during the saponification step?
Saponification is a common step to remove lipids, but the use of high temperatures can promote isomerization. To mitigate this, consider the following:
-
Cold Saponification: This method involves treating the sample with a potassium hydroxide (B78521) (KOH) solution at room temperature overnight. This avoids the high temperatures that drive thermal isomerization.
-
Use of Antioxidants: The addition of antioxidants like pyrogallol, butylated hydroxytoluene (BHT), or ascorbic acid to the saponification mixture can help protect the vitamin D metabolites from degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected this compound concentrations in my results.
This is a common issue that can often be traced back to isomerization or degradation during sample handling and preparation.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Exposure to Light | Work in a dimly lit environment or use amber-colored glassware to protect samples from light. |
| High Temperatures | Avoid excessive heat during all steps. If saponification is necessary, opt for a cold saponification protocol. When evaporating solvents, use a gentle stream of nitrogen at a controlled, low temperature. |
| Inappropriate pH | Ensure that the pH of your aqueous solutions is maintained above 5, where vitamin D3 is most stable. |
| Oxidation | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. The use of antioxidants is also recommended. |
Issue 2: Appearance of unknown peaks in my chromatogram.
Unexpected peaks in your analytical run could be isomers or degradation products of this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermal Isomerization | An unknown peak could be previtamin-22-Hydroxyvitamin D3. This is more likely if high temperatures were used during sample preparation. To confirm, you can try analyzing a standard of this compound that has been subjected to controlled heating. Implementing a cold saponification method should reduce or eliminate this peak. |
| Photodegradation | If samples were exposed to light, peaks corresponding to photoproducts like 5,6-transvitamin D3 or suprasterols might appear. Always protect samples from light by using amber vials and minimizing exposure. |
| Solvent Effects | Certain solvents might promote the formation of degradation products. Ensure you are using high-purity (HPLC or MS-grade) solvents. Vitamin D3 is very soluble in ethanol, isopropanol, and ethyl acetate (B1210297), and poorly soluble in water. |
Quantitative Data Summary
The stability of vitamin D3 is influenced by various environmental factors. The following tables summarize the degradation under different conditions. While this data is for vitamin D3, it provides a valuable reference for handling this compound.
Table 1: Effect of Temperature on Vitamin D Stability in Human Serum
| Temperature | Average Daily Reduction | Significance (p-value) on Day 7 |
| 25°C (77°F) | 2.11% | Not significant (p = 0.02) |
| 40°C (104°F) | 13.8% | Significant (p = 0.037) |
| Data adapted from a study on 25(OH)D in human serum. |
Table 2: Stability of Vitamin D3 in Fortified Canola Oil after 70 Days
| Storage Condition | Packaging | Retention |
| Refrigerator (4°C) | Dark-brown | 91% |
| Room Temperature (27°C) | Transparent | 44.4% (greatest loss) |
| Data adapted from a study on vitamin D3 in fortified canola oil. |
Experimental Protocols
Recommended Protocol for Sample Preparation of this compound from Serum/Plasma to Minimize Isomerization
This protocol is a general guideline and may need to be optimized for your specific application.
-
Sample Collection and Storage:
-
Collect blood samples in amber tubes.
-
Separate serum or plasma as soon as possible.
-
Store samples at -80°C and protected from light until analysis.
-
-
Protein Precipitation (Performed under dim light):
-
To 100 µL of serum in an amber microcentrifuge tube, add a suitable internal standard (e.g., deuterated this compound).
-
Add 250 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
-
Liquid-Liquid Extraction (LLE):
-
Carefully transfer the supernatant to a new amber tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the dry residue in 100 µL of water.
-
Add 200 µL of ethyl acetate, vortex for 30 seconds, and centrifuge for 5 minutes.
-
Transfer the upper organic phase to a fresh amber vial.
-
Repeat the extraction of the aqueous phase with another 200 µL of ethyl acetate and combine the organic phases.
-
-
Final Preparation for Analysis:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the sample in an appropriate mobile phase for your LC-MS/MS analysis.
-
Visualizations
References
Improving the sensitivity of 22-Hydroxyvitamin D3 detection in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 22-Hydroxyvitamin D3 detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
Low sensitivity in LC-MS/MS analysis of this compound can arise from various factors throughout the experimental workflow. This guide outlines common issues, their potential causes, and recommended solutions to enhance detection.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Sample Preparation: Incomplete protein precipitation, inefficient extraction, or loss of analyte during cleanup steps. | - Protein Precipitation: Use ice-cold acetonitrile (B52724) or methanol (B129727). Ensure complete protein removal by centrifugation at high speed. - Extraction: Employ Supported Liquid Extraction (SLE) for a balance of efficiency and automation, or a multi-step Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) for maximum cleanup and concentration.[1][2] - Phospholipid Removal: Incorporate phospholipid removal plates (e.g., HybridSPE) after protein precipitation to reduce matrix effects. |
| Poor Ionization Efficiency: this compound, like other vitamin D metabolites, has poor ionization efficiency in its native form.[3] | - Derivatization: Utilize derivatizing agents that react with the diene structure of vitamin D to enhance ionization. Common reagents include 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 2-nitrosopyridine (B1345732) (PyrNO). Derivatization can significantly increase signal intensity.[4] - Ionization Source Optimization: Test different ionization sources. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) may provide better sensitivity for certain vitamin D analogs.[5] | |
| Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., plasma, serum) can suppress the ionization of this compound. | - Improve Sample Cleanup: Utilize more rigorous sample preparation methods like LLE-SPE to remove interfering substances. - Chromatographic Separation: Optimize the LC gradient to separate this compound from matrix components. - Internal Standards: Use a stable isotope-labeled internal standard (e.g., d3- or d6-22-Hydroxyvitamin D3) to compensate for matrix effects. | |
| Inconsistent Results / Poor Reproducibility | Incomplete Derivatization: Reaction conditions for derivatization may not be optimal, leading to variable product formation. | - Optimize Reaction: Ensure the derivatization reaction goes to completion by optimizing reagent concentration, reaction time, and temperature. - Fresh Reagents: Prepare derivatizing agent solutions fresh to ensure reactivity. |
| Analyte Degradation: Vitamin D metabolites can be sensitive to light and temperature. | - Protect from Light: Use amber vials and minimize exposure to light during sample preparation and analysis. - Temperature Control: Keep samples cool (4°C in the autosampler) and store long-term at -20°C or below. | |
| Peak Tailing or Splitting | Poor Chromatography: Issues with the analytical column, mobile phase, or injection solvent. | - Column Choice: Use a high-resolution column, such as a C18 or a chiral column if isomeric separation is needed. - Mobile Phase: Ensure the mobile phase is properly degassed and the pH is optimized. The use of additives like formic acid can improve peak shape. - Injection Solvent: The sample should be reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Interference Peaks | Isobaric or Isomeric Compounds: Other vitamin D metabolites or endogenous compounds with the same mass-to-charge ratio can co-elute with this compound. | - Chromatographic Resolution: Employ a longer column, a shallower gradient, or a different stationary phase (e.g., chiral column) to achieve baseline separation of isobars and isomers. - High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with very similar m/z values. - Multiple Reaction Monitoring (MRM): Optimize MRM transitions (precursor and product ions) to be as specific as possible for this compound. Monitor qualifier ions to confirm analyte identity. |
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for this compound with LC-MS/MS?
A1: While specific LLOQs for this compound are not as commonly reported as for other metabolites, based on data for similar dihydroxyvitamin D analogs, LLOQs in the low ng/mL to high pg/mL range are achievable. For instance, methods for 25-hydroxyvitamin D have reported LLOQs around 1 ng/mL without derivatization. With derivatization techniques, LLOQs can be significantly improved, often reaching the low pg/mL range (e.g., 0.97 pg/mL for free 25(OH)D3).
Q2: How can I minimize ion suppression when analyzing this compound?
A2: Ion suppression is a major challenge due to the complexity of biological matrices. To minimize it, a comprehensive sample preparation strategy is crucial. This includes efficient protein precipitation, followed by an extraction technique like Supported Liquid Extraction (SLE) or a combination of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Additionally, using a stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for any remaining ion suppression.
Q3: Is derivatization necessary for the detection of this compound?
A3: While not strictly necessary, derivatization is highly recommended to improve the sensitivity of this compound detection. Vitamin D and its metabolites have a cis-diene structure that can react with dienophiles like PTAD or PyrNO. This chemical modification adds a readily ionizable group to the molecule, significantly enhancing the signal in ESI-MS and lowering the limit of detection.
Q4: How do I resolve this compound from its isomers?
A4: Isomeric separation is critical for accurate quantification. This is best achieved through chromatographic separation. Using a chiral column can effectively separate stereoisomers. Optimization of the mobile phase gradient and temperature can also improve resolution on standard C18 columns. It is essential to confirm separation by analyzing individual isomer standards if they are available.
Q5: What are the recommended mass spectrometry parameters for this compound?
A5: The optimal parameters should be determined empirically. However, a good starting point is to use Electrospray Ionization (ESI) in positive ion mode. For Multiple Reaction Monitoring (MRM), the precursor ion will be the [M+H]+ of this compound (or its derivatized form). Product ions are typically generated by the loss of water molecules from the precursor ion. At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure specificity.
Experimental Protocols
Representative Sample Preparation Protocol using Supported Liquid Extraction (SLE)
This protocol is a general guideline and should be optimized for your specific application and matrix.
-
Sample Pre-treatment:
-
To 200 µL of serum or plasma, add 20 µL of an internal standard solution (e.g., d6-22-Hydroxyvitamin D3 in methanol).
-
Add 100 µL of methanol and 100 µL of water to precipitate proteins.
-
Vortex for 30 seconds and allow to stand for 5 minutes.
-
Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
-
Supported Liquid Extraction:
-
Load the supernatant onto a 96-well SLE plate.
-
Apply a brief vacuum to facilitate the absorption of the sample onto the sorbent material.
-
Allow the sample to equilibrate for 5 minutes.
-
Elute the analyte with two aliquots of 800 µL of a non-polar solvent mixture, such as methyl tert-butyl ether (MTBE) / ethyl acetate (B1210297) (90:10 v/v).
-
Collect the eluate in a clean 96-well collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS methods for hydroxylated vitamin D metabolites. These values can serve as a benchmark for method development for this compound.
| Parameter | Without Derivatization | With Derivatization (e.g., PTAD, PyrNO) |
| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | 0.1 - 1.0 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Recovery | 85 - 115% | 90 - 110% |
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the LC-MS/MS analysis of this compound.
Troubleshooting Logic for Low Sensitivity
Caption: A logical flowchart for troubleshooting low sensitivity in this compound analysis.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine [ouci.dntb.gov.ua]
- 4. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Overcoming challenges in the synthesis of 22-Hydroxyvitamin D3 reference standards
Welcome to the technical support center for the synthesis of 22-Hydroxyvitamin D3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the challenges encountered during the synthesis, purification, and handling of this compound reference standards.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges include:
-
Stereoselective synthesis of the side chain: Achieving the correct stereochemistry at the C20 and C22 positions can be difficult.
-
Formation of byproducts: Both chemical and enzymatic syntheses can produce a mixture of structurally similar isomers and over-hydroxylated products, complicating purification.[1][2]
-
Low yields: Multi-step syntheses often suffer from low overall yields.
-
Instability of intermediates and the final product: Vitamin D analogs are sensitive to light, heat, acid, and oxygen, which can lead to isomerization and degradation.[3]
-
Purification: Separating the desired 22-hydroxy isomer from other closely related compounds requires highly efficient purification techniques like HPLC.[1]
Q2: What are the common impurities I might encounter?
A2: Common impurities include:
-
Isomers: Previtamin D3, tachysterol (B196371), and lumisterol (B196343) are common isomeric impurities that can form during the photochemical step and subsequent thermal isomerization.
-
Over-hydroxylated products: In enzymatic synthesis, further hydroxylation can lead to di- and tri-hydroxyvitamin D3 derivatives.[1]
-
Epimers: Diastereomers at the C20 or C22 position can be formed if the reactions are not sufficiently stereoselective.
-
Unreacted starting materials and intermediates: Incomplete reactions will leave residual starting materials and intermediates in the crude product.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector (at 265 nm) is the primary method for assessing purity and separating isomers.
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the product and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirming the position of the hydroxyl group and the stereochemistry of the side chain.
Q4: What are the best practices for storing this compound reference standards?
A4: To ensure the stability of your reference standard:
-
Store in a tightly sealed amber vial to protect from light and air.
-
Store at low temperatures, preferably at -20°C or -80°C.
-
Dissolve in a high-purity, anhydrous solvent such as ethanol (B145695) or acetonitrile (B52724) for stock solutions.
-
Minimize freeze-thaw cycles.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in the Grignard reaction for side-chain introduction. | 1. Wet glassware or solvents: Grignard reagents are extremely sensitive to moisture. 2. Poor quality magnesium turnings: The surface may be oxidized. 3. Steric hindrance at the ketone position of the steroid core. | 1. Thoroughly dry all glassware in an oven and use anhydrous solvents. 2. Activate magnesium with a small crystal of iodine or by grinding. 3. Use a more reactive Grignard reagent or a higher boiling point solvent (e.g., THF instead of diethyl ether) and increase the reaction time. |
| Formation of multiple products in the photochemical conversion step. | 1. Over-irradiation: Prolonged exposure to UV light can lead to the formation of degradation products like tachysterol and lumisterol. 2. Incorrect wavelength: The wavelength of the UV lamp can influence the product distribution. | 1. Optimize the irradiation time by monitoring the reaction progress with TLC or HPLC. 2. Use a UV source with a narrow wavelength range around 280-300 nm. |
| Low conversion of previtamin D to vitamin D during thermal isomerization. | Insufficient heating time or temperature: The thermal isomerization is an equilibrium process that requires sufficient energy and time. | Increase the reaction temperature (typically 60-80°C) and/or prolong the reaction time. Monitor the conversion by HPLC to find the optimal conditions. |
| Poor separation of isomers during HPLC purification. | 1. Inappropriate column: Standard C18 columns may not provide sufficient resolution for closely related vitamin D isomers. 2. Mobile phase not optimized: The solvent composition may not be ideal for separating the target compound from its impurities. | 1. Use a high-resolution stationary phase, such as a pentafluorophenyl (PFP) column, or a more hydrophobic C18 phase. 2. Perform gradient optimization or test different solvent systems (e.g., methanol (B129727)/water, acetonitrile/water) to improve separation. |
| Degradation of the final product during storage. | Exposure to light, heat, or oxygen: this compound is sensitive to these environmental factors. | Store the reference standard in an amber vial at low temperature (-20°C or below) under an inert atmosphere. |
Experimental Protocols
Protocol 1: Synthesis of the 22-Hydroxy Side Chain (Illustrative Grignard Reaction)
This protocol describes a general method for the introduction of a hydroxylated side chain onto a steroidal ketone precursor.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the appropriate alkyl halide (e.g., a protected 2-bromo-alkanol, 1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the reaction.
-
Once the reaction starts, add the remaining alkyl halide solution dropwise and reflux the mixture for 1-2 hours.
-
-
Grignard Reaction with Steroidal Ketone:
-
In a separate flame-dried flask, dissolve the steroidal ketone (e.g., a C-20 ketone precursor, 1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to 0°C in an ice bath.
-
Add the prepared Grignard reagent dropwise to the ketone solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Photochemical and Thermal Isomerization
This protocol outlines the conversion of a 7-dehydrocholesterol (B119134) analog to the corresponding vitamin D analog.
-
Photochemical Conversion:
-
Dissolve the 22-hydroxy-7-dehydrocholesterol precursor in a suitable solvent (e.g., ethanol or a mixture of THF and benzene) in a quartz reaction vessel.
-
Irradiate the solution with a medium-pressure mercury lamp equipped with a Vycor filter at 0-5°C.
-
Monitor the reaction by HPLC to determine the optimal irradiation time (typically until a significant amount of the previtamin is formed and before the formation of excessive byproducts).
-
-
Thermal Isomerization:
-
After photochemical conversion, protect the reaction mixture from light.
-
Heat the solution at a controlled temperature (e.g., 60-80°C) to facilitate the thermal isomerization of the previtamin to this compound.
-
Monitor the conversion by HPLC until the equilibrium between the previtamin and vitamin D forms is reached.
-
Protocol 3: HPLC Purification of this compound
This protocol provides a general method for the purification of this compound from a crude reaction mixture.
-
Sample Preparation:
-
Dissolve the crude product from the thermal isomerization step in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A high-resolution reverse-phase column (e.g., C18, 5 µm, 4.6 x 250 mm or a PFP column).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water. A typical starting point is 80-90% methanol in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 20 µL.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure at a low temperature.
-
Data Presentation
Table 1: Illustrative Yields for a Multi-step Synthesis of a Hydroxylated Vitamin D Analog
| Reaction Step | Description | Typical Yield Range (%) |
| 1 | Grignard reaction for side-chain construction | 60-80 |
| 2 | Deprotection of hydroxyl group(s) | 85-95 |
| 3 | Introduction of the 7-dehydro system | 50-70 |
| 4 | Photochemical isomerization | 40-60 (of converted material) |
| 5 | Thermal isomerization and purification | 70-90 (of the vitamin fraction) |
| Overall | - | ~1-5 |
Table 2: HPLC Purification Parameters for Vitamin D Analogs
| Parameter | Condition 1 | Condition 2 |
| Column | C18 Reverse-Phase (5 µm, 4.6 x 250 mm) | Pentafluorophenyl (PFP) (3 µm, 4.6 x 150 mm) |
| Mobile Phase | 90% Methanol / 10% Water (Isocratic) | Gradient: 70% to 95% Acetonitrile in Water over 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 265 nm | UV at 265 nm |
| Column Temp. | 25°C | 30°C |
Table 3: Stability of Vitamin D3 Under Various Conditions
| Condition | Solvent | Duration | Approximate Degradation (%) |
| Room Temperature (25°C), protected from light | Ethanol | 30 days | < 5 |
| 40°C, protected from light | Aqueous solution (pH 7) | 7 days | ~20 |
| Room Temperature, exposed to daylight | Aqueous solution (pH 7) | 24 hours | > 50 |
| Room Temperature, acidic conditions (pH 4) | Aqueous solution | 24 hours | ~30 |
| Room Temperature, presence of metal ions (e.g., Cu2+) | Aqueous solution | 24 hours | > 60 |
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting low yield and impurity issues.
References
- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of 22-Hydroxyvitamin D3
This technical support center provides guidance on the best practices for the long-term storage of 22-Hydroxyvitamin D3 to minimize degradation and ensure the integrity of your research materials. The information provided is primarily based on studies of the closely related and well-characterized compound, vitamin D3. Researchers are strongly encouraged to perform in-house stability studies for this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: Based on data for vitamin D3, the primary factors contributing to degradation are exposure to light, heat, oxygen, and acidic pH.[1][2] Metal ions can also catalyze degradation.[1]
Q2: What is the recommended temperature for long-term storage of this compound?
A2: For long-term stability, it is recommended to store this compound at low temperatures. Storage at 4°C is good, and for extended periods, -20°C or even -80°C is preferable.[3][4]
Q3: How should I store this compound solutions?
A3: Solutions of this compound should be stored in amber or opaque vials to protect from light. It is also advisable to use solvents that have been purged with an inert gas like argon or nitrogen to minimize exposure to oxygen. Aliquoting the solution into smaller, single-use vials can prevent repeated freeze-thaw cycles and exposure to air.
Q4: Can I store this compound in its dry, powdered form?
A4: Yes, storing this compound as a dry powder is often more stable than in solution. It should be kept in a tightly sealed container, protected from light, and stored at a low temperature.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life of this compound is highly dependent on the storage conditions. For vitamin D3 in prescription medicines, a shelf life of at least one year at room temperature has been noted, though this is in formulated products. For pure compounds in a research setting, proper storage at -20°C or below, protected from light and oxygen, will significantly extend its stability. Regular quality control is recommended to assess purity over time.
Troubleshooting Guide
Problem: I am seeing a loss of potency or the appearance of extra peaks in my HPLC analysis of a stored this compound sample.
-
Possible Cause 1: Degradation due to light exposure.
-
Solution: Ensure that the compound and its solutions are always handled under subdued light and stored in amber or opaque containers.
-
-
Possible Cause 2: Oxidation.
-
Solution: Use deoxygenated solvents for preparing solutions. Store solutions and dry powder under an inert atmosphere (e.g., argon or nitrogen).
-
-
Possible Cause 3: Thermal degradation.
-
Solution: Confirm that your storage temperature has been consistently maintained at or below the recommended temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause 4: Acid-catalyzed isomerization.
-
Solution: Vitamin D3 is most stable at a pH above 5. Ensure that the solvent or buffer system used is not acidic. If an acidic environment is required for an experiment, prepare the solution fresh and use it immediately.
-
Problem: My this compound solution has changed color.
-
Possible Cause: Degradation and formation of colored byproducts.
-
Solution: Discard the solution. This is a clear indication of significant degradation. Review your storage procedures to identify the likely cause (e.g., light exposure, improper temperature).
-
Quantitative Data on Vitamin D3 Stability
The following tables summarize quantitative data on the stability of vitamin D3 under various conditions. While this data is for vitamin D3, it can serve as a useful reference for designing storage and handling protocols for this compound.
Table 1: Effect of Temperature on Vitamin D3 Degradation in Fortified Canola Oil
| Storage Temperature | Initial Concentration | Retention after 70 days |
| 4°C | Low | 91% |
| Room Temperature (27°C) | High (in transparent container) | 44.4% |
(Data adapted from a study on fortified canola oil)
Table 2: Stability of Vitamin D3 in Pharmaceutical Preparations
| Storage Temperature | Duration | Content of Vitamin D3 |
| 25°C | 1 year | >90% of labeled amount |
| 40°C | 4 months | >90% of labeled amount |
(Data from a study on liquid prescription medicines)
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.
1. Materials:
- This compound (high purity standard)
- HPLC-grade solvent (e.g., ethanol (B145695) or methanol)
- Amber HPLC vials with septa
- Calibrated stability chambers or incubators set at different temperatures (e.g., 25°C, 40°C, 60°C)
- Calibrated refrigerator (4°C) and freezer (-20°C)
- HPLC system with a UV detector
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Aliquoting: Aliquot the stock solution into multiple amber HPLC vials, ensuring each vial is filled to minimize headspace.
- Initial Analysis (Time Zero): Immediately analyze three of the freshly prepared aliquots by HPLC to determine the initial concentration and purity of this compound. This will serve as the time zero reference.
- Storage: Place the remaining vials in the different temperature-controlled environments (e.g., -20°C, 4°C, 25°C, 40°C, 60°C). Protect all samples from light.
- Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of vials from each storage condition. Allow the vials to come to room temperature before analysis.
- HPLC Analysis: Analyze the samples by HPLC to determine the concentration and purity of this compound. Record any new peaks that appear, which may be degradation products.
- Data Analysis: Calculate the percentage of this compound remaining at each time point for each storage condition relative to the time zero measurement. The degradation kinetics can be modeled, often following first-order kinetics for vitamin D compounds.
Visualizations
Caption: Metabolic pathway of Vitamin D3 highlighting the formation of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Identifying and mitigating interference in 22-Hydroxyvitamin D3 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 22-Hydroxyvitamin D3 assays. The information is designed to help identify and mitigate common sources of interference, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound assays?
The most frequently encountered interferences in vitamin D metabolite assays, including those for this compound, can be broadly categorized as:
-
Endogenous Interferences: These substances originate from within the sample and include hemolysis (rupture of red blood cells), icterus (high bilirubin), and lipemia (high lipid content).[1][2][3]
-
Cross-Reactivity: This is a significant issue in immunoassays where antibodies may bind to structurally similar but biologically distinct vitamin D metabolites, such as 25-hydroxyvitamin D2, 3-epi-25-OH-D3, and 24,25(OH)2D3.[4][5] This can lead to an overestimation of the target analyte.
-
Matrix Effects: Components in the sample matrix, like phospholipids (B1166683), can interfere with the ionization process in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays, potentially leading to inaccurate quantification.
-
Heterophile Antibodies: These are human antibodies that can bind to the animal-derived antibodies used in immunoassays, leading to falsely elevated or occasionally falsely depressed results.
-
Paraproteins: Monoclonal immunoglobulins, present in conditions like multiple myeloma, can interfere with immunoassays, causing falsely elevated results.
Q2: How can I tell if my immunoassay results are affected by cross-reactivity?
Discrepancies between results from different immunoassays or between an immunoassay and a mass spectrometry method for the same sample can be an indicator of cross-reactivity. Different immunoassays utilize antibodies with varying specificities, leading to different levels of cross-reactivity with other vitamin D metabolites. If you suspect cross-reactivity, consider the following:
-
Review the manufacturer's data sheet for information on the antibody's cross-reactivity profile.
-
Analyze the sample using a more specific method, such as LC-MS/MS, which can chromatographically separate different metabolites.
Q3: What is the impact of hemolysis, icterus, and lipemia on this compound measurements?
These preanalytical variables can significantly affect assay results:
-
Hemolysis: The release of hemoglobin and other intracellular components can interfere with photometric measurements in some assays. For certain immunoassays, hemolysis has been shown to cause a consistent negative bias in 25-hydroxyvitamin D measurements.
-
Icterus: High levels of bilirubin (B190676) can cause interference, particularly in certain immunoassays, leading to a positive bias.
-
Lipemia: Elevated lipids can interfere with both immunoassays and LC-MS/MS. In immunoassays, it can lead to a general negative bias. In LC-MS/MS, it can cause matrix effects that suppress the analyte signal, potentially leading to falsely low results.
Q4: Can drug metabolites interfere with this compound assays?
Yes, certain drug metabolites can interfere with LC-MS/MS assays. For example, a metabolite of the antiemetic drug ondansetron (B39145) has been reported to cause a positive interference in the measurement of the internal standard used in some 25-hydroxyvitamin D assays. It is crucial to review the patient's medication history when investigating unexpected results.
Q5: How can I mitigate the risk of interference in my assays?
Several strategies can be employed to minimize interference:
-
Proper Sample Collection and Handling: Adhering to strict protocols for blood collection, processing, and storage is the first line of defense against preanalytical errors like hemolysis.
-
Method Selection: For research and drug development, LC-MS/MS is often preferred due to its higher specificity and ability to separate different vitamin D metabolites, thus avoiding issues of cross-reactivity common in immunoassays.
-
Sample Pre-treatment: Techniques like solid-phase extraction (SPE) can be used to remove interfering substances like phospholipids before LC-MS/MS analysis. For lipemic samples, ultracentrifugation or the use of clearing agents can be effective.
-
Use of Blocking Agents: In immunoassays, adding heterophile antibody blocking agents to the assay reagents can prevent interference from these antibodies.
-
Serial Dilution: Performing a linearity check by serially diluting the sample can help identify interference from heterophile antibodies or paraproteins. If the results do not dilute linearly, interference is likely.
Troubleshooting Guides
Issue 1: Inconsistent results between different immunoassay kits for the same sample.
| Potential Cause | Troubleshooting Steps |
| Antibody Cross-Reactivity | 1. Review the cross-reactivity data for each kit from the manufacturer. 2. Analyze the sample using a reference method with higher specificity, such as LC-MS/MS, to determine the concentration of this compound and other potentially cross-reacting metabolites. |
| Different Assay Principles | 1. Compare the assay principles (e.g., competitive vs. sandwich) and the antibodies used in each kit. |
Issue 2: Unexpectedly high or low this compound levels that do not correlate with the clinical picture.
| Potential Cause | Troubleshooting Steps |
| Heterophile Antibody Interference | 1. Re-test the sample after pre-treatment with a heterophile antibody blocking reagent. 2. Perform a serial dilution of the sample. A non-linear response upon dilution suggests interference. 3. Analyze the sample using a different assay platform or an LC-MS/MS method. |
| Paraprotein Interference | 1. If the patient has a known monoclonal gammopathy, be cautious of immunoassay results. 2. Perform a serial dilution to check for linearity. 3. Use an alternative method like LC-MS/MS for confirmation. |
| Lipemia or Hemolysis | 1. Visually inspect the sample for turbidity (lipemia) or a reddish color (hemolysis). 2. For lipemic samples, consider ultracentrifugation or treatment with a lipemia-clearing agent. 3. For hemolyzed samples, request a new sample with proper collection technique. |
Issue 3: Poor reproducibility or signal suppression in LC-MS/MS analysis.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects from Phospholipids | 1. Optimize the sample preparation method to include a phospholipid removal step, such as solid-phase extraction (SPE). 2. Use a deuterated internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Co-eluting Isobaric Interferences | 1. Optimize the chromatographic separation to resolve the analyte from any isobaric compounds. This may involve using a longer column or a different mobile phase gradient. |
Quantitative Data Summary
Table 1: Impact of Immunoassay Cross-Reactivity on 25-Hydroxyvitamin D Measurement
| Immunoassay Platform | R² without Cross-Reactivity Correction | R² with Cross-Reactivity Correction |
| ADVIA (Siemens) | 0.8995 | 0.9254 |
| ARCHITECT (Abbott) | 0.5377 | 0.7602 |
| COBAS (Roche) | 0.3674 | 0.9284 |
| Data adapted from a study on various automated immunoassays, demonstrating the significant impact of considering cross-reactivity on the correlation with certified reference materials. |
Table 2: Cross-Reactivity of Immunoassays with Vitamin D Metabolites
| Metabolite | Assay Type | Cross-Reactivity (%) |
| 3-epi-25-OHD3 | Competitive Protein Binding Assay | 56% |
| 3-epi-25-OHD3 | Antibody-based methods | Not detected |
| 24R,25(OH)2D3 | Ligand Binding Assays | <5% to 548% |
| 24S,25(OH)2D3 | Ligand Binding Assays | <5% to 643% |
| Data from the Vitamin D External Quality Assessment Scheme (DEQAS) highlighting the wide range of cross-reactivity in different ligand-binding assays. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS with Phospholipid Removal
Objective: To extract this compound from serum/plasma while minimizing interference from phospholipids.
Materials:
-
Serum or plasma sample
-
Internal Standard (e.g., deuterated this compound)
-
Solid-Phase Extraction (SPE) cartridge with a sorbent like Oasis PRiME HLB
-
Water
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Methodology:
-
Protein Precipitation:
-
To 100 µL of serum/plasma, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Solid-Phase Extraction (Phospholipid Removal):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elute the this compound and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Procedure for Investigating Heterophile Antibody Interference
Objective: To determine if an unexpected immunoassay result is due to heterophile antibody interference.
Materials:
-
Patient serum or plasma sample
-
Heterophile Antibody Blocking Tubes (HBT) or a specific blocking reagent
-
Assay-specific calibrators and controls
-
Phosphate-buffered saline (PBS) for dilution
Methodology:
-
Baseline Measurement:
-
Analyze the neat (undiluted) patient sample according to the immunoassay manufacturer's instructions to obtain the initial result.
-
-
Treatment with Blocking Agent:
-
If using HBTs, add the specified volume of the patient sample to the tube, incubate as recommended by the manufacturer, and then analyze the treated sample.
-
If using a liquid blocking reagent, add it to an aliquot of the patient sample, incubate, and then analyze.
-
-
Serial Dilution:
-
Prepare serial dilutions of the patient sample with PBS (e.g., 1:2, 1:4, 1:8).
-
Analyze each dilution.
-
Calculate the concentration for each dilution, correcting for the dilution factor.
-
-
Interpretation:
-
Blocking Agent: A significant decrease in the measured concentration after treatment with the blocking agent indicates the presence of heterophile antibody interference.
-
Serial Dilution: If the corrected concentrations from the serial dilutions are not consistent (i.e., they show a non-linear trend), this also points to interference.
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound assay results.
Caption: Common sources of interference for different this compound assay types.
References
- 1. clinicallab.com [clinicallab.com]
- 2. Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Resolution of 22-Hydroxyvitamin D3
Welcome to the technical support center for enhancing the High-Performance Liquid Chromatography (HPLC) resolution of 22-Hydroxyvitamin D3 from its isomers. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges in their analytical experiments.
Troubleshooting Guide
This guide addresses specific issues encountered during the HPLC separation of this compound and its isomers in a direct question-and-answer format.
Question 1: I am observing poor resolution or complete co-elution of my target this compound peak with other isomers. What steps should I take?
Answer: Poor resolution is the most common challenge due to the high structural similarity between vitamin D isomers. A systematic approach to method development is crucial.
-
Optimize Your Column Choice: Standard C18 columns may not provide sufficient selectivity.[1] Consider using columns with alternative stationary phases that offer different separation mechanisms.
-
Pentafluorophenyl (PFP) Columns: These offer unique selectivity for halogenated compounds and those with polarizable electrons.
-
Highly Hydrophobic C18 Columns: Phases with a high carbon load can enhance retention and improve separation of lipophilic molecules.
-
Chiral Columns: For separating epimers, which are stereoisomers, a chiral stationary phase (CSP) is often necessary for effective resolution.[2][3] Tandem column setups, combining a high-resolution C18 with a chiral column, have proven effective.[2]
-
Porous Graphitic Carbon (PGC) Columns: These columns, such as Supel™ Carbon LC, are excellent for resolving structural isomers.[4]
-
-
Refine the Mobile Phase Composition:
-
Solvent Selection: Test different organic modifiers like acetonitrile (B52724) and methanol, or a combination of both. Nonaqueous reversed-phase (NARP) HPLC using an acetonitrile/methanol eluent can be effective.
-
Use of Additives: Incorporating a small percentage (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) can improve peak shape and influence selectivity.
-
Elution Mode: Switch from an isocratic to a gradient elution. A shallow, slow gradient that gradually increases the organic solvent concentration can effectively separate closely eluting compounds. While isocratic methods are simpler, gradient elution is often superior for complex samples with a wide range of polarities.
-
-
Adjust the Column Temperature: Temperature is a powerful tool for manipulating selectivity.
-
Varying the column temperature can alter the retention behavior of isomers differently, potentially resolving co-eluting peaks.
-
Even minor adjustments of a few degrees can significantly impact resolution. It is recommended to use a column oven for stable and reproducible results.
-
Question 2: My analyte peaks are broad, tailing, or showing fronting. How can I improve the peak shape?
Answer: Poor peak shape can compromise resolution and quantification accuracy. The following factors are common causes:
-
Injection Solvent Mismatch: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve and inject your sample in the initial mobile phase composition.
-
Extra-Column Band Broadening: Excessive tubing length or internal diameter between the injector, column, and detector can lead to peak broadening. Ensure all connections are secure and use tubing with appropriate dimensions.
-
Column Health: Over time, columns can become contaminated or the stationary phase can degrade. Try flushing the column according to the manufacturer's instructions. If peak shape does not improve, the guard column or the analytical column may need to be replaced.
-
Sample Overload: Injecting too much sample mass can saturate the column, leading to broad, asymmetrical peaks. Try diluting your sample and re-injecting.
Question 3: My retention times are drifting between injections. What is causing this instability?
Answer: Inconsistent retention times make peak identification unreliable and affect precision.
-
Temperature Fluctuations: Unstable ambient temperatures can affect retention. A dedicated column oven is essential to maintain a constant temperature and ensure reproducibility.
-
Mobile Phase Issues: Ensure your mobile phase is thoroughly mixed and degassed to prevent the formation of air bubbles, which can disrupt the pump flow rate. It is also best practice to prepare fresh mobile phase daily.
-
Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient methods. A longer equilibration time may be necessary.
-
HPLC System Leaks: Check for leaks at all fittings, particularly around the pump head and injector. Even a small leak can cause pressure fluctuations and lead to erratic retention times.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of this compound from its isomers so challenging? A1: The difficulty arises because this compound and its related isomers (such as epimers) are structurally very similar. They often have identical molecular weights and similar physicochemical properties, which results in very close retention times on standard HPLC columns. Achieving separation requires chromatographic conditions that can exploit the subtle differences in their three-dimensional structures and polarity.
Q2: Is a gradient or isocratic elution method generally better for this type of separation? A2: For complex samples containing multiple isomers or for method development, a gradient elution is typically superior. It allows for enhanced peak resolution, can shorten overall run times, and improves sensitivity for late-eluting peaks. An isocratic elution , which uses a constant mobile phase composition, is simpler and can be effective for routine analysis once a method has been fully optimized with a highly selective column. However, it may fail to resolve compounds with very similar retention behaviors.
Q3: What type of sample preparation is recommended for analyzing this compound, especially from biological matrices? A3: Due to the lipophilic (fat-soluble) nature of vitamin D metabolites and the complexity of biological matrices like plasma or serum, a thorough sample preparation is critical to remove interfering substances like lipids and proteins. Common techniques include:
-
Protein Precipitation (PP): A simple method, but often fails to remove lipids which can cause ion suppression in LC-MS.
-
Liquid-Liquid Extraction (LLE): A robust technique for separating vitamin D from the sample matrix.
-
Solid-Phase Extraction (SPE): A highly effective method for removing lipids and other interferences, resulting in a cleaner sample extract and improved sensitivity.
Q4: Can I achieve adequate separation with a standard C18 column? A4: While a standard C18 column might provide some separation, achieving baseline resolution of critical isomer pairs is often very difficult. For reliable and robust quantification, it is highly recommended to use columns that provide alternative selectivity mechanisms, such as PFP, chiral, or highly hydrophobic C18 phases. For extremely complex samples, advanced techniques like two-dimensional HPLC (2D-HPLC) may be necessary to achieve the required resolution.
Experimental Protocols
Protocol 1: General Sample Preparation via Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting vitamin D metabolites from a serum or plasma sample.
-
Aliquoting: Pipette 500 µL of the serum/plasma sample into a clean glass tube.
-
Internal Standard: Add the internal standard solution (e.g., a deuterated form of the analyte) to the sample.
-
Protein Precipitation: Add 1 mL of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new glass tube. Add 2 mL of an extraction solvent like hexane (B92381) or methyl tert-butyl ether (MTBE). Vortex for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge briefly (2 minutes) to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer containing the vitamin D metabolites to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase. Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 2: Systematic HPLC Method Development Workflow
-
Select Initial Conditions:
-
Column: Start with a column known for good isomer selectivity, such as a PFP or a high-density C18 column (e.g., 2.1 x 100 mm, <2 µm particle size).
-
Mobile Phase: Begin with a common mobile phase system, such as A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile or Methanol.
-
Temperature: Set the column oven to 40°C.
-
Detection: Set the UV detector to 265 nm, the typical absorbance maximum for vitamin D metabolites.
-
-
Perform a Scouting Gradient Run:
-
Run a fast, broad gradient (e.g., 10% to 95% B over 10 minutes) to determine the approximate retention time of the analytes.
-
-
Optimize the Gradient:
-
Based on the scouting run, create a shallower gradient focused around the elution window of the isomers. For example, if the peaks elute between 60% and 70% B, design a new gradient that runs from 55% to 75% B over a longer period (e.g., 15 minutes). This increases the separation window and can significantly improve resolution.
-
-
Optimize the Temperature:
-
Once a promising gradient is established, investigate the effect of temperature. Analyze the sample at different temperatures (e.g., 30°C, 40°C, and 50°C) while keeping all other parameters constant. Select the temperature that provides the best selectivity and resolution.
-
-
Finalize the Method:
-
Make minor adjustments to the flow rate or gradient slope to fine-tune the separation. Ensure the method is robust by slightly varying conditions (e.g., mobile phase composition, temperature) and confirming that the separation is not significantly affected.
-
Quantitative Data Summary
The tables below summarize various HPLC conditions reported in the literature for the separation of vitamin D and its metabolites. These can serve as starting points for method development.
Table 1: Recommended Column Chemistries for Vitamin D Isomer Separation
| Column Type | Stationary Phase Chemistry | Key Feature for Separation |
|---|---|---|
| Reversed-Phase C18 | Octadecylsilane | Standard hydrophobic interactions. Better performance with high carbon load phases. |
| PFP | Pentafluorophenyl | Offers alternative selectivity through aromatic and dipole-dipole interactions. |
| Chiral | e.g., Macrocyclic Glycopeptide | Provides enantioselectivity required to separate epimers and stereoisomers. |
| Porous Graphitic Carbon | Pure graphitic carbon | Separates structural isomers based on molecular shape and polarizability. |
Table 2: Example HPLC Method Parameters for Vitamin D Metabolite Analysis
| Column | Mobile Phase | Elution Type | Flow Rate (mL/min) | Temp (°C) | Detection (nm) | Reference |
|---|---|---|---|---|---|---|
| Acclaim™ 120 C18 (4.6 x 250 mm, 5 µm) | ACN/0.1% Formic Acid | Isocratic | 1.2 | 30 | 265 | |
| ZORBAX SB-C18 (2.1 x 100 mm, 1.8 µm) in tandem with ULTRON ES-OVM Chiral | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN | Gradient | 0.2 | 40 | MS/MS | |
| C18 BDS Hypersil (4.6 x 150 mm, 5 µm) | A: 0.02 M Phosphate Buffer pH 2.6B: Methanol/ACN (1:1) | Gradient (78-95% B) | 1.0 | 57 | 256 | |
| C18 (4.6 x 250 mm) | ACN/MeOH (99/1, v/v) with 0.1% TFA | Isocratic | 0.5 | 15 | UV |
| Gemini C18 (3.0 x 100 mm) | Acetonitrile/Water (99:1, v/v) | Isocratic | Not Specified | Not Specified | UV | |
Visualizations
Workflow Diagrams
The following diagrams illustrate key workflows for troubleshooting and analysis.
Caption: A logical workflow for troubleshooting poor resolution of vitamin D isomers.
Caption: Standard experimental workflow from sample preparation to final data analysis.
References
Validation & Comparative
Navigating the Nuances of Vitamin D Quantification: A Comparative Guide to LC-MS/MS and Immunoassay Methods
The accurate measurement of 25-hydroxyvitamin D (25(OH)D), the primary indicator of vitamin D status, is crucial for clinical diagnostics and research. While various methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior specificity and accuracy compared to traditional immunoassays. This guide provides a detailed comparison of these methodologies, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.
Methodologies at a Glance: LC-MS/MS vs. Immunoassay
Liquid chromatography-tandem mass spectrometry is widely recognized for its ability to accurately quantify both 25-hydroxyvitamin D3 (25(OH)D3) and its counterpart, 25-hydroxyvitamin D2 (25(OH)D2). This high specificity allows for the differentiation of various vitamin D metabolites, a critical feature that many immunoassays lack.[1][2] Immunoassays, while often automated and high-throughput, can be susceptible to cross-reactivity with other vitamin D metabolites, potentially leading to inaccurate results.[3][4][5]
The validation of bioanalytical methods is paramount to ensure reliable data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines for this process, outlining key parameters that must be assessed. These parameters include accuracy, precision, selectivity, specificity, linearity, and the lower limit of quantification (LLOQ).
Performance Comparison: A Data-Driven Overview
The performance of LC-MS/MS methods for 25(OH)D quantification is consistently demonstrated to be robust and reliable. In contrast, the performance of automated immunoassays can be variable.
Table 1: Performance Characteristics of LC-MS/MS Methods for 25(OH)D Quantification
| Parameter | Performance Metric | Value | Reference |
| Linearity | Concentration Range | 0.5 - 100 ng/mL | |
| Correlation Coefficient (r²) | >0.99 | ||
| Lower Limit of Quantification (LLOQ) | 25(OH)D2 & 25(OH)D3 | 1 ng/mL | |
| Precision (CV%) | Intra-assay | < 5% | |
| Inter-assay | < 5% | ||
| Accuracy (Bias %) | vs. DEQAS Method Mean | 0.17% | |
| Recovery | 25(OH)D2 & 25(OH)D3 | 94.4% - 96.3% |
Table 2: Performance Comparison of Various Immunoassays against LC-MS/MS
| Immunoassay | Concordance Correlation Coefficient (CCC) vs. LC-MS/MS | Mean Bias vs. LC-MS/MS | 25(OH)D2 Cross-reactivity (%) | Reference |
| DiaSorin LIAISON | 0.95 | 0.2 µg/L | 110 ± 23 | |
| Abbott Architect | 0.85 | 4.56 µg/L | 76 ± 24 | |
| Roche Elecsys | 0.66 (D3 only) | -2.7 µg/L | 41.2 - 46 ± 20 | |
| Siemens Centaur | N/A | N/A | 45.3 | |
| IDS iSYS | N/A | N/A | 86 ± 31 |
Note: Performance characteristics can vary between studies and laboratories.
Experimental Protocols: A Closer Look
The successful implementation of an LC-MS/MS method for 25(OH)D quantification relies on a well-defined experimental protocol, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
A critical first step is the release of 25(OH)D from the vitamin D binding protein (DBP) in serum or plasma samples. This is typically achieved through protein precipitation using organic solvents like acetonitrile (B52724) or methanol (B129727). Following precipitation, a liquid-liquid extraction or solid-phase extraction (SPE) is often employed to further purify the sample and concentrate the analytes.
Chromatographic Separation
Reversed-phase liquid chromatography is the standard technique for separating 25(OH)D2 and 25(OH)D3 from other matrix components. C8 or C18 columns are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
Mass Spectrometric Detection
Tandem mass spectrometry, typically using a triple quadrupole instrument, is employed for detection and quantification. The analytes are ionized, commonly using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.
The Vitamin D Metabolic Pathway
Understanding the metabolic pathway of vitamin D is essential for interpreting analytical results. Vitamin D, obtained from sun exposure (D3) or diet (D2 and D3), is hydroxylated in the liver to form 25(OH)D, the major circulating form. A subsequent hydroxylation in the kidneys produces the biologically active form, 1,25-dihydroxyvitamin D.
Conclusion
For researchers, scientists, and drug development professionals requiring the highest level of accuracy and specificity for 25-hydroxyvitamin D quantification, LC-MS/MS remains the unequivocal method of choice. Its ability to distinguish between different vitamin D metabolites and its robustness, as demonstrated by extensive validation data, provide a level of confidence that is often not achievable with immunoassays. While immunoassays offer advantages in terms of automation and throughput, their potential for cross-reactivity and variable performance necessitates careful validation and consideration of their limitations. The detailed protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the critical task of vitamin D analysis.
References
- 1. Vitamin D testing: LC-MS outperforms immunoassays • healthcare-in-europe.com [healthcare-in-europe.com]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance evaluation of two immunoassays for 25-hydroxyvitamin D [jstage.jst.go.jp]
- 5. Performance characteristics of six automated 25-hydroxyvitamin D assays: Mind your 3s and 2s - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 22-Hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 22-Hydroxyvitamin D3 (22(OH)D3) and the hormonally active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), also known as calcitriol. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
1,25-dihydroxyvitamin D3 is the principal active metabolite of vitamin D3, playing a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1][2] Its biological effects are primarily mediated through the nuclear vitamin D receptor (VDR).[1][3] In contrast, this compound is a novel metabolite of vitamin D3, produced through an alternative pathway catalyzed by the enzyme CYP11A1 (P450scc).[4] This guide explores the key differences in their biological activities, focusing on receptor binding, gene regulation, cellular effects, and in vivo calcemic activity.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the quantitative data from various studies, comparing the biological potency of 22(OH)D3 and 1,25(OH)2D3.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Receptor Source | Relative Binding Affinity (%) | Reference |
| 1,25-dihydroxyvitamin D3 | Chick Intestinal Cytosol | 100 | |
| This compound | Chick Intestinal Cytosol | Low |
Table 2: Gene Regulation - Induction of CYP24A1 mRNA Expression
| Compound | Cell Type | Concentration | Fold Induction of CYP24A1 mRNA | Reference |
| 1,25-dihydroxyvitamin D3 | Human Keratinocytes | Not Specified | >4000-fold | |
| This compound | Human Keratinocytes | Not Specified | Little to no stimulation |
Table 3: Cellular Effects - Inhibition of Keratinocyte Proliferation
| Compound | Cell Type | Effect | Reference |
| 1,25-dihydroxyvitamin D3 | Human Keratinocytes | Significant dose-dependent inhibition | |
| This compound | Human Keratinocytes | Significant dose-dependent inhibition |
Table 4: Cellular Effects - Induction of Keratinocyte Differentiation (Involucrin Expression)
| Compound | Cell Type | Effect | Reference |
| 1,25-dihydroxyvitamin D3 | Human Keratinocytes | Strong inducer | |
| This compound | Human Keratinocytes | Heterogeneous effect |
Table 5: In Vivo Biological Activity
| Compound | Activity | Species | Outcome | Reference |
| 1,25-dihydroxyvitamin D3 | Calcemic Activity | Rat | High | |
| This compound | Vitamin D Agonist Activity (Intestine and Bone) | Vitamin D-deficient Rat | No agonist activity | |
| 22-iodo-1,25-dihydroxyvitamin D3 isomers | Calcemic Activity (Intestinal Calcium Transport and Bone Calcium Mobilization) | Not Specified | ~10 times less potent than 1,25(OH)2D3 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of 1,25(OH)2D3 and a typical experimental workflow for assessing the differentiation of HL-60 cells, a common model for studying vitamin D activity.
Experimental Protocols
Competitive Vitamin D Receptor (VDR) Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to the VDR.
Objective: To determine the relative binding affinity of 22(OH)D3 compared to 1,25(OH)2D3 for the VDR.
Materials:
-
Purified VDR (e.g., from chick intestine or recombinant human VDR)
-
Radiolabeled 1,25(OH)2D3 (e.g., [³H]1,25(OH)2D3)
-
Unlabeled 1,25(OH)2D3 (for standard curve)
-
This compound
-
Binding buffer (e.g., Tris-HCl buffer containing KCl, DTT, and glycerol)
-
Hydroxylapatite slurry
-
Wash buffer
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of unlabeled 1,25(OH)2D3 and 22(OH)D3.
-
In reaction tubes, combine the purified VDR, a fixed concentration of radiolabeled 1,25(OH)2D3, and varying concentrations of either unlabeled 1,25(OH)2D3 or 22(OH)D3.
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 1-4 hours at 4°C).
-
Separate the receptor-bound from free radioligand by adding hydroxylapatite slurry and incubating.
-
Wash the hydroxylapatite pellets with wash buffer to remove unbound radioligand.
-
Elute the bound radioligand and measure the radioactivity using a scintillation counter.
-
Generate a competition curve by plotting the percentage of bound radiolabeled 1,25(OH)2D3 against the concentration of the unlabeled competitor.
-
Calculate the IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand) for both 1,25(OH)2D3 and 22(OH)D3 to determine their relative binding affinities.
HL-60 Cell Differentiation Assay
This protocol describes a common method to assess the ability of vitamin D compounds to induce differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.
Objective: To compare the potency of 22(OH)D3 and 1,25(OH)2D3 in inducing HL-60 cell differentiation.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
This compound and 1,25-dihydroxyvitamin D3
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Microscope
Procedure:
-
Culture HL-60 cells in RPMI-1640 medium supplemented with FBS.
-
Seed the cells at a specific density (e.g., 1 x 10⁵ cells/mL) in culture plates.
-
Treat the cells with various concentrations of 22(OH)D3, 1,25(OH)2D3, or vehicle control.
-
Incubate the cells for 72-96 hours.
-
To assess differentiation, perform the NBT reduction assay:
-
Harvest the cells and resuspend them in a solution containing NBT and PMA.
-
Incubate for 25 minutes at 37°C.
-
Prepare cytospin slides and counterstain with Safranin.
-
Count the number of blue-black formazan-positive cells (differentiated cells) versus total cells under a microscope.
-
-
Calculate the percentage of differentiated cells for each treatment condition.
-
Compare the dose-response curves of 22(OH)D3 and 1,25(OH)2D3 to determine their relative potencies in inducing differentiation.
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps to measure the induction of a VDR target gene, such as CYP24A1.
Objective: To compare the ability of 22(OH)D3 and 1,25(OH)2D3 to regulate the expression of VDR target genes.
Materials:
-
Target cells (e.g., human keratinocytes)
-
This compound and 1,25-dihydroxyvitamin D3
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Culture the target cells and treat them with different concentrations of 22(OH)D3, 1,25(OH)2D3, or vehicle control for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the qPCR data to determine the relative expression of the target gene, normalized to the housekeeping gene.
-
Compare the fold induction of the target gene by 22(OH)D3 and 1,25(OH)2D3 across different concentrations.
Conclusion
The available experimental data indicate that this compound exhibits a distinct biological profile compared to the hormonally active 1,25-dihydroxyvitamin D3. While both compounds can inhibit the proliferation of keratinocytes, 22(OH)D3 demonstrates significantly lower affinity for the vitamin D receptor and has a markedly reduced capacity to induce the expression of the classic VDR target gene, CYP24A1. Furthermore, in vivo studies suggest that 22(OH)D3 lacks the potent calcemic effects characteristic of 1,25(OH)2D3.
These findings suggest that 22(OH)D3 may act through VDR-independent pathways or as a weak, partial VDR agonist with a different downstream signaling profile. The separation of anti-proliferative effects from calcemic activity makes 22(OH)D3 and other non-calcemic vitamin D analogs interesting candidates for further investigation in the development of therapeutics for hyperproliferative disorders, such as psoriasis and certain cancers, where the hypercalcemia associated with high doses of 1,25(OH)2D3 is a limiting factor. Further research is warranted to fully elucidate the molecular mechanisms underlying the biological activities of this compound.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. New understanding of the molecular mechanism of receptor-mediated genomic actions of the vitamin D hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessment of Vitamin D Metabolite Cross-Reactivity in Commercial Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D levels is crucial for research and clinical practice. Commercial immunoassays are widely used for their convenience and high throughput. However, a significant challenge in their application is the potential for cross-reactivity with various vitamin D metabolites other than 25-hydroxyvitamin D (25(OH)D), the primary marker of vitamin D status. This guide provides a comparative overview of the cross-reactivity of several vitamin D metabolites in commercially available immunoassays, based on published experimental data.
A Note on 22-Hydroxyvitamin D3:
Extensive literature searches did not yield specific studies evaluating the cross-reactivity of this compound in commercial vitamin D immunoassays. While this compound has been identified as a metabolite of vitamin D3 produced by the enzyme CYP11A1, its interference in routine vitamin D tests has not been documented in the reviewed literature. The information presented in this guide is therefore focused on other well-documented cross-reactants.
Cross-Reactivity of Key Vitamin D Metabolites in Commercial Immunoassays
The following tables summarize the reported cross-reactivity of several vitamin D metabolites in various commercial immunoassays. It is important to note that performance can vary between reagent lots and assay platforms.
Table 1: Cross-Reactivity of 25-Hydroxyvitamin D2 (25(OH)D2) in Total 25(OH)D Immunoassays
| Immunoassay Platform | Manufacturer | Reported 25(OH)D2 Cross-Reactivity (%) | Reference |
| ADVIA Centaur Vitamin D Total | Siemens Healthcare | 45.3 | [1] |
| Elecsys Vitamin D Total | Roche Diagnostics | 41.2 | [1] |
Table 2: Cross-Reactivity of 3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3) in Total 25(OH)D Immunoassays
| Immunoassay Platform | Manufacturer | Reported 3-epi-25(OH)D3 Cross-Reactivity (%) | Reference |
| COBAS | Roche Diagnostics | 91 | [2] |
Table 3: Cross-Reactivity of 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) in Total 25(OH)D Immunoassays
| Immunoassay Platform | Manufacturer | Reported 24,25(OH)2D3 Cross-Reactivity (%) | Reference |
| Ligand Binding Assays (General) | Multiple | <5% to 548% | [3] |
Experimental Protocols for Cross-Reactivity Assessment
The following are generalized methodologies derived from the cited literature for assessing immunoassay cross-reactivity.
Protocol 1: In Vivo Assessment of 25(OH)D2 Cross-Reactivity
This protocol was used to determine the cross-reactivity of 25(OH)D2 in human subjects.
-
Baseline Sampling: Collect serum samples from healthy subjects to measure baseline concentrations of 25(OH)D2 and 25(OH)D3 using a reference method (e.g., LC-MS/MS) and the immunoassays being evaluated.[1]
-
Vitamin D2 Supplementation: Administer a high dose of vitamin D2 to the subjects.
-
Follow-up Sampling: Collect serum samples at a specified time point after supplementation (e.g., 30 days).
-
Metabolite Measurement: Measure the concentrations of 25(OH)D2 and 25(OH)D3 in the follow-up samples using the reference method and the immunoassays.
-
Cross-Reactivity Calculation: The percentage of 25(OH)D2 cross-reactivity for each immunoassay is calculated by comparing the immunoassay's measurement of total 25(OH)D to the concentrations of 25(OH)D2 and 25(OH)D3 determined by the reference method.
Protocol 2: Assessment of Metabolite Cross-Reactivity Using Spiked Samples
This protocol is a common in vitro method to assess the cross-reactivity of various metabolites.
-
Sample Preparation: Obtain a base serum pool with known concentrations of 25(OH)D.
-
Metabolite Spiking: Spike aliquots of the serum pool with known concentrations of the vitamin D metabolite of interest (e.g., 3-epi-25(OH)D3, 24,25(OH)2D3). A range of concentrations should be used.
-
Immunoassay Measurement: Measure the total 25(OH)D concentration in both the unspiked and spiked samples using the immunoassay being evaluated.
-
Cross-Reactivity Calculation: The percentage of cross-reactivity is determined by the following formula: % Cross-Reactivity = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Concentration of Spiked Metabolite] x 100
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflow for assessing immunoassay cross-reactivity and the logical relationship of how metabolite cross-reactivity can impact the final measurement of total 25-hydroxyvitamin D.
Caption: Workflow for determining immunoassay cross-reactivity.
Caption: Impact of cross-reactivity on 25(OH)D measurement.
Conclusion
Discrepancies among different commercial vitamin D immunoassays are often attributable to variations in antibody specificity and the resulting cross-reactivity with a range of vitamin D metabolites. While specific data on the cross-reactivity of this compound is not currently available in the reviewed scientific literature, the evidence for other metabolites highlights the importance of understanding the limitations of any given immunoassay. For research and drug development applications requiring high accuracy and specificity, the use of a reference method such as LC-MS/MS is recommended to confirm immunoassay results, particularly when the presence of unusual or high concentrations of vitamin D metabolites is suspected. Researchers should consult the package inserts of specific assays for manufacturer-provided cross-reactivity data and be aware of the potential for interference.
References
A Head-to-Head Comparison of 22-Hydroxyvitamin D3 and 20S-hydroxyvitamin D3 in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of vitamin D metabolism, novel hydroxyderivatives are continuously being explored for their potential therapeutic applications in dermatology. Among these, 22-hydroxyvitamin D3 (22(OH)D3) and 20S-hydroxyvitamin D3 (20S(OH)D3), both metabolites of vitamin D3 produced by the action of the enzyme CYP11A1, have garnered significant interest.[1][2] This guide provides a detailed head-to-head comparison of their biological activities in skin cells, supported by experimental data, to aid researchers in understanding their distinct mechanisms and potential as drug candidates.
Comparative Biological Activity in Keratinocytes
Both 22(OH)D3 and 20S(OH)D3 have been shown to exert biological effects on keratinocytes, the primary cell type of the epidermis. Their actions, however, display significant heterogeneity, particularly in their potency to regulate cell proliferation and differentiation.
Table 1: Comparison of the Effects of 22(OH)D3 and 20S(OH)D3 on Keratinocyte Functions
| Biological Effect | This compound (22(OH)D3) | 20S-hydroxyvitamin D3 (20S(OH)D3) | Reference Compound (1,25(OH)2D3) |
| Inhibition of Proliferation | Dose-dependent inhibition.[2][3] | Dose-dependent inhibition; potency can be comparable to 1,25(OH)2D3 in immortalized keratinocytes (HaCaT).[4] | Potent dose-dependent inhibition. |
| Induction of Differentiation (Involucrin Expression) | Heterogeneous and weaker effect. | Potent inducer, with potency comparable to 1,25(OH)2D3. | Potent inducer. |
| VDR Nuclear Translocation | Stimulates translocation, but with a weaker effect. | Potent stimulation of translocation. | Potent stimulation of translocation. |
| CYP24A1 mRNA Expression | Little to no stimulation. | Slight stimulation. | Strong stimulation. |
| Primary Receptor(s) | Vitamin D Receptor (VDR). | Vitamin D Receptor (VDR), Aryl Hydrocarbon Receptor (AhR). | Vitamin D Receptor (VDR). |
Signaling Pathways
The biological effects of these vitamin D3 hydroxyderivatives are primarily mediated through nuclear receptors. While both compounds interact with the Vitamin D Receptor (VDR), emerging evidence suggests alternative signaling pathways for 20S(OH)D3.
Vitamin D Receptor (VDR) Signaling
Both 22(OH)D3 and 20S(OH)D3 function as agonists for the VDR. Upon binding, the ligand-receptor complex translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in cell proliferation and differentiation. Experimental data indicates that 22(OH)D3 is a less potent activator of VDR translocation compared to 20S(OH)D3.
References
- 1. 20-Hydroxyvitamin D3, a Product of Vitamin D3 Hydroxylation by Cytochrome P450scc, Stimulates Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical synthesis of 20S-hydroxyvitamin D3, which shows anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 22-Hydroxyvitamin D3 and Other Secosteroids in Halting Cellular Proliferation
A comprehensive guide for researchers and drug development professionals on the anti-proliferative potential of novel vitamin D analogs.
The secosteroid hormone 1α,25-dihydroxyvitamin D3 (calcitriol), the active form of vitamin D, and its analogs are well-documented inhibitors of cell proliferation, making them promising agents in the field of oncology.[1] Recent research has expanded to novel metabolites of vitamin D3, such as 22-hydroxyvitamin D3 [22(OH)D3], to explore their therapeutic potential and understand their mechanisms of action. This guide provides a comparative analysis of the efficacy of 22(OH)D3 versus other secosteroids in inhibiting cell proliferation, supported by experimental data and detailed methodologies.
Quantitative Comparison of Anti-Proliferative Efficacy
A key study investigated the dose-dependent effects of various vitamin D3 metabolites on the proliferation of human epidermal keratinocytes. The results, summarized below, highlight the comparative potency of these compounds.
Table 1: Inhibition of Keratinocyte Proliferation by Vitamin D3 Metabolites
| Compound | Concentration (M) | Proliferation (% of Control) |
| Control | - | 100% |
| 1α,25(OH)₂D₃ | 10⁻¹⁰ | ~80% |
| 10⁻⁸ | ~40% | |
| 10⁻⁶ | ~35% | |
| 20(OH)D₃ | 10⁻¹⁰ | ~95% |
| 10⁻⁸ | ~60% | |
| 10⁻⁶ | ~40% | |
| 22(OH)D₃ | 10⁻¹⁰ | ~100% |
| 10⁻⁸ | ~75% | |
| 10⁻⁶ | ~50% | |
| 20,22(OH)₂D₃ | 10⁻¹⁰ | ~90% |
| 10⁻⁸ | ~55% | |
| 10⁻⁶ | ~38% | |
| 20,23(OH)₂D₃ | 10⁻¹⁰ | ~95% |
| 10⁻⁸ | ~65% | |
| 10⁻⁶ | ~45% |
Data adapted from a study on human epidermal keratinocytes.[2][3]
The data indicates that 1α,25(OH)₂D₃ is the most potent inhibitor of keratinocyte proliferation among the tested compounds.[2][3] 22(OH)D₃ also demonstrated a significant, dose-dependent inhibitory effect, although it was less potent than 1α,25(OH)₂D₃ and some other dihydroxyvitamin D3 derivatives.
Experimental Protocols
The following is a detailed methodology for the cell proliferation assay used to generate the data above.
Cell Culture and Proliferation Assay:
-
Cell Line: Primary human epidermal keratinocytes.
-
Culture Medium: Keratinocyte-SFM supplemented with bovine pituitary extract and epidermal growth factor.
-
Experimental Setup:
-
Cells were seeded in 96-well plates at a density of 2 x 10³ cells per well.
-
After 24 hours of incubation to allow for cell attachment, the medium was replaced with fresh medium containing the test compounds (1α,25(OH)₂D₃, 20(OH)D₃, 22(OH)D₃, 20,22(OH)₂D₃, or 20,23(OH)₂D₃) at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ M, or vehicle (ethanol) as a control.
-
The cells were incubated for 72 hours.
-
Cell proliferation was assessed using a colorimetric assay with WST-1 reagent. The absorbance was measured at 450 nm, with a reference wavelength of 650 nm.
-
-
Data Analysis: The proliferation of treated cells was calculated as a percentage of the proliferation of control (vehicle-treated) cells.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of vitamin D and its analogs are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor. The binding of a vitamin D compound to the VDR initiates a cascade of molecular events that ultimately lead to the regulation of gene expression.
The general signaling pathway is as follows:
-
Binding and Heterodimerization: The vitamin D analog enters the cell and binds to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR).
-
Translocation and DNA Binding: The VDR-RXR complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of genes involved in cell cycle regulation and apoptosis.
-
Cell Cycle Arrest and Apoptosis: Key target genes include those that encode for cell cycle inhibitors like p21 and p27, leading to a blockade in the G0/G1 phase of the cell cycle. Additionally, vitamin D compounds can induce apoptosis (programmed cell death) by modulating the expression of pro- and anti-apoptotic genes.
References
- 1. The future of vitamin D analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Antibodies Raised Against 22-Hydroxyvitamin D3: A Comparative Guide
For researchers and drug development professionals, the accurate detection and quantification of vitamin D metabolites are critical. While 25-hydroxyvitamin D3 is the most commonly measured biomarker of vitamin D status, interest in other metabolites, such as 22-hydroxyvitamin D3, is growing due to their potential biological activities. The development of specific antibodies is paramount for the creation of reliable immunoassays. This guide provides a comparative overview of key methods for validating the specificity of antibodies raised against this compound, offering insights into their performance and detailed experimental protocols.
The validation process is crucial to ensure that an antibody selectively binds to its intended target (this compound) and exhibits minimal cross-reactivity with other structurally similar vitamin D metabolites. The lack of thorough validation can lead to inaccurate quantification and misinterpretation of experimental results.[1][2]
Comparison of Validation Methods
The choice of validation method depends on the intended application of the antibody. A multi-pronged approach, employing several techniques, is highly recommended to build a comprehensive specificity profile. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the "gold standard" for quantifying vitamin D metabolites due to its high specificity and ability to resolve structurally similar compounds.[3][4] Immunoassays, while offering high throughput and ease of use, are more susceptible to interferences and cross-reactivity.[5]
Below is a table summarizing the typical performance characteristics of common antibody validation methods in the context of small molecules like vitamin D metabolites.
| Validation Method | Key Performance Metric | Typical Performance Range | Primary Use Case in Validation |
| Competitive ELISA | Sensitivity (LOD) | 10-100 pg/mL | Quantifying antibody affinity and cross-reactivity |
| Specificity | Highly dependent on the antibody; cross-reactivity can range from <1% to >100% with closely related metabolites. | Screening for cross-reactivity against a panel of vitamin D metabolites. | |
| Throughput | High (96-well plate format) | High-throughput screening of antibody candidates. | |
| Western Blot | Sensitivity (LOD) | 1-10 ng/mL | Assessing specificity against a protein-conjugated form of the hapten. |
| Specificity | Provides information on binding to the target hapten conjugated to a carrier protein of a specific molecular weight. | Confirmation of binding to the immunogen. | |
| Throughput | Low to Medium | Not ideal for high-throughput screening. | |
| Immunoprecipitation (IP) | Sensitivity | Variable, dependent on downstream detection | Verifying antibody's ability to bind the target in a complex mixture. |
| Specificity | Can be confirmed by subsequent analysis (e.g., LC-MS/MS) of the precipitated material. | Demonstrating the antibody's functionality in capturing the target from a solution. | |
| Throughput | Low | Labor-intensive, not suitable for high-throughput validation. | |
| LC-MS/MS | Sensitivity (LOQ) | 0.1-1 ng/mL | Gold standard for quantitative analysis. |
| Specificity | Very high; can resolve isomers and isobars. | Orthogonal method to confirm the specificity and accuracy of an immunoassay. | |
| Throughput | Medium to High (with automation) | Definitive quantification of cross-reactivity. |
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining reliable validation data. The following are key methodologies for assessing the specificity of an anti-22-hydroxyvitamin D3 antibody.
Competitive ELISA for Cross-Reactivity Assessment
This is a primary method to quantify the degree to which the antibody binds to other vitamin D metabolites.
Principle: In a competitive ELISA, the antigen in the sample competes with a labeled antigen for binding to a limited number of antibody-binding sites. The amount of signal is inversely proportional to the concentration of the antigen in the sample.
Methodology:
-
Coating: Microtiter plates are coated with a conjugate of this compound and a carrier protein (e.g., BSA).
-
Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Competition: A fixed concentration of the anti-22-hydroxyvitamin D3 antibody is pre-incubated with varying concentrations of the test compounds (this compound as the standard, and potential cross-reactants such as 25-hydroxyvitamin D3, 1,25-dihydroxyvitamin D3, vitamin D3, vitamin D2, and 24,25-dihydroxyvitamin D3).
-
Incubation: The antibody-test compound mixtures are added to the coated wells and incubated.
-
Detection: A labeled secondary antibody (e.g., HRP-conjugated anti-host IgG) is added, followed by a substrate to generate a detectable signal.
-
Data Analysis: The concentration of each metabolite that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Controls:
-
Positive Control: A standard curve of this compound.
-
Negative Control: Wells with no primary antibody to check for non-specific binding of the secondary antibody. Blank wells with no competitor.
Western Blot for Immunogen Specificity
Western blotting can be used to confirm that the antibody recognizes the this compound hapten when conjugated to a carrier protein.
Methodology:
-
Sample Preparation: The immunogen (this compound conjugated to a carrier protein like KLH or BSA) and the unconjugated carrier protein are prepared for SDS-PAGE.
-
Electrophoresis: The samples are separated by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-22-hydroxyvitamin D3 antibody.
-
Secondary Antibody Incubation: A labeled secondary antibody is used for detection.
-
Detection: The signal is visualized using a suitable detection method (e.g., chemiluminescence).
Expected Result: A specific antibody should produce a strong band corresponding to the molecular weight of the this compound-carrier protein conjugate and no band for the unconjugated carrier protein.
Immunoprecipitation (IP) followed by LC-MS/MS
This powerful combination provides definitive evidence of antibody specificity.
Methodology:
-
Sample Preparation: A sample containing a known amount of this compound and other vitamin D metabolites is prepared.
-
Immunoprecipitation: The anti-22-hydroxyvitamin D3 antibody is incubated with the sample to form an antibody-antigen complex. This complex is then captured using protein A/G-coated beads.
-
Washing: The beads are washed to remove non-specifically bound molecules.
-
Elution: The bound antigens are eluted from the beads.
-
LC-MS/MS Analysis: The eluted sample is analyzed by LC-MS/MS to identify and quantify the captured vitamin D metabolites.
Expected Result: The LC-MS/MS analysis of the eluate should show a high concentration of this compound and negligible amounts of other vitamin D metabolites, confirming the antibody's specificity.
Visualizations
Experimental Workflow for Antibody Specificity Validation
Caption: Experimental workflow for validating anti-22-hydroxyvitamin D3 antibody specificity.
Logical Relationship of Antibody Specificity Validation
Caption: Logical relationships in antibody specificity and cross-reactivity validation.
References
Navigating the Landscape of 25-Hydroxyvitamin D3 Measurement: A Guide to Inter-Laboratory Comparison
An in-depth analysis of common methodologies for quantifying 25-hydroxyvitamin D3, providing researchers, scientists, and drug development professionals with a comprehensive guide to inter-laboratory comparisons, performance data, and experimental protocols.
The accurate measurement of 25-hydroxyvitamin D3 [25(OH)D3], the primary indicator of vitamin D status, is crucial for both clinical diagnostics and research. However, significant variability exists among different measurement methods, necessitating a thorough understanding of their performance characteristics. This guide provides an objective comparison of commonly used assays, supported by data from inter-laboratory studies, to aid in the selection and interpretation of these vital measurements.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Reference Measurement Procedures (RMPs) based on isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) are considered the "gold standard" for 25(OH)D3 quantification.[1][2] These methods offer high specificity and accuracy, making them the benchmark against which other assays are compared. The National Institute of Standards and Technology (NIST) and the University of Ghent have developed such RMPs.[1]
Automated Immunoassays: A High-Throughput Alternative
A variety of automated immunoassays are widely used in clinical laboratories due to their high throughput and ease of use. These assays, based on principles such as chemiluminescence immunoassay (CLIA) and enzyme-linked immunosorbent assay (ELISA), are available from several manufacturers, including Abbott, Roche, DiaSorin, and IDS. While convenient, their performance can vary, and they may be susceptible to interferences and cross-reactivity with other vitamin D metabolites.
Performance Comparison of Measurement Methods
Inter-laboratory comparison studies, such as those conducted by the Vitamin D Standardization Program (VDSP), provide valuable data on the performance of different assays.[1] These studies evaluate assays based on their bias compared to the reference method and their imprecision (coefficient of variation, CV). The VDSP has set performance criteria of a mean bias of ≤ |± 5%| and a CV of ≤ 10%.
Table 1: Performance of Various 25(OH)D3 Immunoassays Compared to LC-MS/MS
| Assay Platform | Mean Bias (%) vs. LC-MS/MS | Intra-Assay CV (%) | Inter-Assay CV (%) | Concordance Correlation Coefficient (CCC) vs. LC-MS/MS | Key Findings from Studies |
| Abbott Architect | -17.4% to +4.56% | < 5% to < 3.1% | < 5% to 4.9% | 0.85 - 0.918 | Tends to underestimate at lower concentrations. Potential for misclassification of vitamin D status in deficient and insufficient groups. |
| Roche Cobas | -17.1% to -2.59% | < 5% | > 10% at some levels | 0.66 (D3 only assay) | Negative bias observed in some studies. Performance can be influenced by the presence of 25(OH)D2. |
| DiaSorin LIAISON | +0.2% to -26.0% | 7-11% | 8-11.5% | 0.723 - 0.95 | Some studies show good agreement, while others report significant negative bias, especially in the presence of high 25(OH)D2. |
| IDS-iSYS | Generally good agreement | - | - | 0.799 - 0.863 | Often shows good correlation and equivalence to LC-MS/MS in comparative studies. |
| Siemens Centaur | - | 10.3% (within-run) | 11.0% (between-run) | 0.34 (for 25(OH)D2) | Reports of unsatisfactory performance, particularly with 25(OH)D2 cross-reactivity. |
Note: The performance data presented is a summary from multiple studies and can vary depending on the specific study population, sample matrix, and calibrator lots used.
Table 2: Cross-Reactivity of Selected Immunoassays with Vitamin D Metabolites
| Assay Platform | Cross-Reactivity with 25(OH)D2 (%) | Cross-Reactivity with 24,25(OH)2D3 (%) |
| Abbott Architect | 80.5% - 82.4% | 101.9% - 189.2% |
| IDS-iSYS | 105% | 37% |
| Siemens Centaur | 45.3% | - |
| Roche Elecsys | 41.2% | - |
Experimental Protocols: A General Overview
Detailed experimental protocols are often proprietary to the assay manufacturers. However, the general principles and workflows are outlined below.
LC-MS/MS Protocol Outline
-
Sample Preparation:
-
Protein precipitation: Serum or plasma samples are treated with a solvent (e.g., acetonitrile) to precipitate proteins.
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., d6-25(OH)D3) is added to each sample for accurate quantification.
-
Extraction: The supernatant containing the 25(OH)D3 is separated from the precipitated proteins.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a liquid chromatography system.
-
A C18 or similar column is used to separate 25(OH)D3 from other metabolites.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to monitor specific precursor and product ion transitions for 25(OH)D3 and the internal standard, allowing for highly specific detection and quantification.
-
Immunoassay (CLIA/ELISA) Protocol Outline
-
Sample Pre-treatment: In many automated assays, a pre-treatment step is performed to release 25(OH)D3 from its binding protein (VDBP).
-
Competitive Binding:
-
The patient sample (containing unlabeled 25(OH)D3) is incubated in a microplate well coated with a specific anti-25(OH)D3 antibody.
-
A known amount of labeled 25(OH)D3 (e.g., linked to an enzyme or a chemiluminescent molecule) is added.
-
The unlabeled 25(OH)D3 from the sample and the labeled 25(OH)D3 compete for binding to the antibody.
-
-
Washing: The wells are washed to remove any unbound components.
-
Signal Generation:
-
For ELISA, a substrate is added that reacts with the enzyme-labeled 25(OH)D3 to produce a color change.
-
For CLIA, a trigger solution is added to initiate a light-emitting reaction from the chemiluminescent-labeled 25(OH)D3.
-
-
Detection: The intensity of the color or light is measured, which is inversely proportional to the concentration of 25(OH)D3 in the sample.
Key Considerations for Researchers
-
Method Standardization: The significant inter-assay variability highlights the critical need for standardization of 25(OH)D3 measurements. The VDSP is a key initiative working towards this goal.
-
Cross-reactivity: Immunoassays can exhibit cross-reactivity with other vitamin D metabolites, such as 25(OH)D2 and 24,25-dihydroxyvitamin D3 [24,25(OH)2D3], which can affect the accuracy of the total 25(OH)D measurement.
-
Epimers: The C3-epimer of 25(OH)D3 can interfere with some assays if not chromatographically separated, leading to overestimation.
-
Proficiency Testing: Participation in external quality assessment schemes, such as the Vitamin D External Quality Assessment Scheme (DEQAS), is essential for monitoring and improving assay performance.
Visualizing the Method Comparison Landscape
To better understand the relationships and processes involved in 25-hydroxyvitamin D3 measurement, the following diagrams illustrate the workflow of an inter-laboratory comparison study and the hierarchy of measurement methods.
References
- 1. Interlaboratory Comparison of 25-Hydroxyvitamin D Assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 – Part 2 Immunoassays – Impact of 25 Hydroxyvitamin D2 and 24R,25-Dihydroxyvitamin D3 on Assay Performance | NIST [nist.gov]
- 2. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 1 liquid chromatography - tandem mass spectrometry (LC-MS/MS) assays - impact of 3-epi-25-hydroxyvitamin D3 on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
22-Hydroxyvitamin D3: A Comparative Guide for Preclinical Therapeutic Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 22-Hydroxyvitamin D3 as a potential therapeutic agent in preclinical settings. It objectively evaluates its performance against other vitamin D analogs and summarizes key experimental data to inform further research and development.
Executive Summary
This compound, a metabolite of vitamin D3, has emerged as a compound of interest for its potential therapeutic applications, particularly in oncology and immunology. Unlike the hormonally active form of vitamin D, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), some vitamin D metabolites and analogs are being investigated for their ability to deliver therapeutic benefits with a lower risk of hypercalcemia. Preclinical evidence suggests that vitamin D compounds can modulate key signaling pathways involved in cell proliferation, differentiation, and inflammation, such as NF-κB, Wnt/β-catenin, and Hedgehog. This guide offers a comparative overview of the available preclinical data for this compound and its alternatives, alongside detailed experimental methodologies to aid in the design and interpretation of future studies.
Comparative Performance of Vitamin D Analogs in Preclinical Models
While direct comparative preclinical data for this compound is limited in the public domain, this section summarizes the performance of other well-studied vitamin D analogs in cancer and inflammation models to provide a benchmark for evaluation.
Anti-Cancer Activity
Table 1: Preclinical Anti-Cancer Efficacy of Vitamin D Analogs
| Compound | Cancer Model | Key Findings | Reference |
| Vitamin D3 | Ehrlich Ascites Carcinoma (in vivo) | Dose-dependent decrease in viability of various cancer cell lines (liver, colon, cervix, brain). In mice, a combination of intraperitoneal and intratumoral administration of 125 µg/kg vitamin D3 effectively retarded tumor growth.[1] | |
| Calcitriol | Breast Cancer Xenograft (MCF-7 in nude mice) | Intraperitoneal injections of calcitriol (0.05 μ g/mouse , 3 times/week) for 4 weeks resulted in a ~60% reduction in tumor volume compared to control.[2] | |
| 20-Hydroxyvitamin D3 | Breast and Liver Cancer Cell Lines (in vitro) | Demonstrated dose-dependent inhibition of colony formation in MDA-MB-453 and MCF7 breast cancer cells, and HepG2 hepatocarcinoma cells. Notably, it was found to be non-toxic and non-hypercalcemic in mice at doses up to 30 μg/kg.[3][4] | |
| Calcipotriol | Colorectal Carcinoma Cell Lines (in vitro) | Showed antiproliferative effects on LoVo, HT29, and HCT116 cell lines.[5] |
Anti-Inflammatory and Immunomodulatory Activity
Table 2: Preclinical Anti-Inflammatory Efficacy of Vitamin D Analogs
| Compound | Model | Key Findings | Reference |
| Vitamin D3 | Adults without acute illness | Inverse association between 25-hydroxyvitamin D levels and inflammation markers in populations with low vitamin D status. | |
| Calcitriol | Psoriasis (clinical) | Twice daily application of calcitriol 3 µg/g ointment was as effective as short-contact dithranol and showed a corticosteroid-sparing effect when combined with betamethasone (B1666872) valerate. | |
| 22-Oxacalcitriol (OCT) | Uremic Rats (in vivo) & Bovine Parathyroid Cells (in vitro) | As effective as calcitriol in suppressing parathyroid hormone (PTH) release and PTH mRNA levels, but with virtually no calcemic activity. | |
| Calcipotriol | Psoriasis (in vivo, rats) | Effects on calcium metabolism are 100-200 times lower than calcitriol, with comparable in vitro effects on keratinocyte proliferation and differentiation. |
Signaling Pathways Modulated by Vitamin D Analogs
Vitamin D and its analogs exert their effects through the modulation of several key signaling pathways. Diagrams for these pathways are provided below to illustrate the potential mechanisms of action for this compound.
Diagram 1: NF-κB Signaling Pathway
Caption: NF-κB signaling and points of modulation by this compound.
Diagram 2: Wnt/β-catenin Signaling Pathway
Caption: Wnt/β-catenin signaling and its regulation by this compound.
Diagram 3: Hedgehog Signaling Pathway
Caption: Hedgehog signaling pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical validation of this compound and its analogs.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Test compound (e.g., this compound) and vehicle control
-
Calipers for tumor measurement
-
Standard diet and supplemented diet
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle control (e.g., intraperitoneal injection of 0.1% ethanol (B145695) in sterile saline) and provide a standard diet.
-
Test Compound Group: Administer the test compound at a predetermined dose and schedule (e.g., daily or three times a week via intraperitoneal injection or oral gavage).
-
Alternative Administration: Alternatively, the test compound can be mixed into the diet at a specific concentration (e.g., 5000 IU/kg of diet).
-
-
Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., weekly) and calculate tumor volume. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (e.g., after 4 weeks of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).
Diagram 4: Experimental Workflow for In Vivo Tumor Xenograft Model
Caption: Workflow for assessing anti-tumor efficacy in a mouse xenograft model.
NF-κB Reporter Assay
Objective: To quantify the effect of a test compound on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Test compound (e.g., this compound)
-
NF-κB activator (e.g., TNFα or PMA)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 16-24 hours).
-
Stimulation: Add an NF-κB activator (e.g., TNFα) to the wells and incubate for an additional period (e.g., 6-8 hours).
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminometry: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition of NF-κB activity by the test compound.
Diagram 5: Logical Relationship for NF-κB Reporter Assay
Caption: Logical flow for quantifying NF-κB inhibition using a reporter assay.
Conclusion
The available preclinical data on various vitamin D analogs demonstrate their potential as anti-cancer and anti-inflammatory agents. While direct, quantitative comparisons for this compound are not yet widely published, the established mechanisms of action for the vitamin D class of compounds provide a strong rationale for its further investigation. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate the design of robust preclinical studies to definitively validate the therapeutic potential of this compound and compare its efficacy and safety profile with existing alternatives. Future research should focus on generating head-to-head preclinical data to clearly position this compound in the therapeutic landscape.
References
- 1. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 20-Hydroxyvitamin D3 Inhibits Proliferation of Cancer Cells with High Efficacy while Being Non-toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20-hydroxyvitamin D₃ inhibits proliferation of cancer cells with high efficacy while being non-toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral and topical vitamin D treatment strategies in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 22-Hydroxyvitamin D3
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper handling and disposal of chemical compounds are critical components of maintaining a safe and compliant workspace. 22-Hydroxyvitamin D3, a metabolite of Vitamin D, requires careful management due to the potential hazards associated with this class of compounds. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile of Related Vitamin D Analogs
The following table summarizes the hazard classifications for closely related Vitamin D compounds, which should be considered when handling this compound.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin, or if inhaled. | [1][2][3][4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (such as bones and kidneys) through prolonged or repeated exposure. | |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict protocol is necessary to mitigate the risks associated with this compound. The following steps are based on general guidelines for the disposal of hazardous pharmaceutical waste.
I. Personal Protective Equipment (PPE) and Handling
-
Consult Safety Data Sheet (SDS): Before handling this compound, thoroughly review the SDS for any specific handling instructions.
-
Wear Appropriate PPE: Always wear chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ensure Proper Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Waste Segregation and Containerization
-
Designated Hazardous Waste Container: Use a dedicated, clearly labeled, and sealed container for all this compound waste. The container must be leak-proof and compatible with the chemical.
-
No Mixing with Non-Hazardous Waste: Do not dispose of this compound waste in regular laboratory trash.
-
Contaminated Materials: Any materials that come into contact with this compound, such as gloves, pipette tips, and weighing papers, must be placed in the designated hazardous waste container.
III. Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name, "this compound Waste". Include the date when the waste was first added.
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
IV. Final Disposal
-
Licensed Waste Disposal Service: The disposal of this compound waste must be handled by a licensed professional hazardous waste disposal company.
-
Regulatory Compliance: Ensure that all disposal procedures comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
Record Keeping: Maintain a detailed record of all disposed hazardous waste, including the chemical name, quantity, and date of disposal.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By implementing these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding your commitment to laboratory safety and environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
